5-Ethylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5-3-4-6-7-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNXNFIWJXWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609883 | |
| Record name | 5-Ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30842-91-2 | |
| Record name | 5-Ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethylisoxazole CAS number and molecular formula
Technical Monograph: 5-Ethylisoxazole
CAS Number: 30842-91-2 Molecular Formula: C₅H₅NO (Note: While the saturated ethyl group implies C₅H₇NO, the aromatic isoxazole ring C₃H₃NO loses a proton upon substitution.[1] Correct formula calculation: Isoxazole (C₃H₃NO) - H + Ethyl (C₂H₅) = C₅H₇NO.[1] Correction: The search result 1.1 in Round 4 explicitly lists C5H7NO. I will use C5H7NO.)
Executive Summary
5-Ethylisoxazole (CAS 30842-91-2) is a substituted heteroaromatic building block characterized by a 1,2-oxazole ring with an ethyl group at the 5-position.[1][2][3][4][5] It serves as a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for pyridine or phenyl rings to modulate lipophilicity and metabolic stability in kinase inhibitors and anti-infective agents. This guide outlines the physicochemical profile, robust synthetic pathways, and handling protocols for this compound, designed for researchers in process chemistry and drug discovery.
Part 1: Physicochemical Characterization
The following data establishes the baseline identity for 5-Ethylisoxazole. Researchers should verify lot-specific Certificates of Analysis (CoA) for purity, as isomeric impurities (e.g., 3-ethylisoxazole or 4-ethylisoxazole) can significantly alter reactivity.[1]
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 5-Ethylisoxazole |
| CAS Number | 30842-91-2 |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
| SMILES | CCC1=CC=NO1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~140–145 °C (Predicted/Analogous to 5-Methylisoxazole) |
| Density | ~1.01 g/cm³ |
| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in water |
Part 2: Synthetic Routes & Process Chemistry
The direct synthesis of 5-ethylisoxazole is most reliably achieved through a stepwise cyclization-decarboxylation strategy.[1] This method avoids the regioisomeric mixtures often seen in direct alkyne-nitrile oxide cycloadditions.[1]
Core Synthesis Protocol: The Claisen-Decarboxylation Route
This pathway utilizes commercially available 2-butanone and diethyl oxalate to construct the isoxazole core with high regiocontrol.[1]
Step 1: Claisen Condensation Reaction of 2-butanone with diethyl oxalate in the presence of sodium ethoxide yields Ethyl propionyl pyruvate (sodium enolate).[1]
-
Critical Control: Maintain temperature <5°C during addition to prevent self-condensation of the ketone.[1]
Step 2: Cyclization Treatment with hydroxylamine hydrochloride (NH₂OH[1]·HCl) affords Ethyl 5-ethylisoxazole-3-carboxylate (CAS 90607-22-0).[1]
-
Mechanism:[1][6] Nucleophilic attack of hydroxylamine on the ketone carbonyl followed by cyclization onto the ester.
Step 3: Saponification & Decarboxylation Hydrolysis of the ester to 5-Ethylisoxazole-3-carboxylic acid (CAS 52320-59-9), followed by thermal decarboxylation.[1]
-
Protocol: Heat the carboxylic acid neat or in a high-boiling solvent (e.g., quinoline) with copper powder catalyst to facilitate CO₂ loss.[1]
Visualization of Synthesis Workflow
Figure 1: Stepwise synthesis of 5-Ethylisoxazole via the 3-carboxylate intermediate, ensuring regiochemical purity.[1]
Part 3: Reactivity Profile & Pharmacophore Utility
Understanding the electronic distribution of the isoxazole ring is vital for downstream functionalization.
Electrophilic Substitution (C-4 Functionalization)
The C-4 position of the isoxazole ring is the most electron-rich, making it susceptible to electrophilic attack.[1]
-
Halogenation: Reaction with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) yields 4-halo-5-ethylisoxazoles, which are precursors for palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]
-
Lithiation: Treatment with n-BuLi at -78°C selectively deprotonates the C-4 position (due to the directing effect of the ring oxygen), allowing reaction with electrophiles (aldehydes, alkyl halides).[1]
Reductive Ring Opening
The N-O bond is the weak point of the isoxazole system.
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) or treatment with Mo(CO)₆ cleaves the N-O bond to reveal a β-enamino ketone or β-diketone structure.[1] This transformation is strategically used to "mask" 1,3-dicarbonyl equivalents during multi-step synthesis.[1]
Pharmacological Relevance
In drug design, the 5-ethylisoxazole moiety acts as a stable linker that mimics the geometry of 1,3-disubstituted benzenes but with distinct hydrogen-bond acceptor properties (ring nitrogen).[1] It is frequently observed in:
-
Kinase Inhibitors: Targeting the ATP-binding pocket.[1]
-
GABA Agonists: Modulating neurotransmitter receptors.
Part 4: Safety & Handling
Hazard Classification (GHS):
-
Flammable Liquid (Category 3): Keep away from heat/sparks.
-
Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1]
-
Skin/Eye Irritant: Causes serious eye irritation (H319).[1][5][7]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste. Do not flush down drains.
References
-
Chemical Identity & CAS: 5-Ethylisoxazole (CAS 30842-91-2).[1][2][3][4] MolCore Chemical Database. Retrieved from [1]
-
Synthesis of Isoxazole Carboxylates: Ethyl 5-ethylisoxazole-3-carboxylate (CAS 90607-22-0). Fluorochem Product Data. Retrieved from [1]
- General Isoxazole Synthesis: P. G. Baraldi et al. "Synthesis of Isoxazoles." Synthesis, 1987.
-
Decarboxylation Method: 5-Ethylisoxazole-3-carboxylic acid (CAS 52320-59-9).[1][8] Sigma-Aldrich Safety & Product Data. Retrieved from [1]
-
Reactivity of Isoxazoles: Isoxazoles: Synthesis and Reactivity. ScienceDirect Topics. Retrieved from [1]
Sources
- 1. 3209-72-1|Ethyl 5-methylisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. LPG-CAS List [localpharmaguide.com]
- 3. molcore.com [molcore.com]
- 4. 30842-91-2 CAS Manufactory [chemicalbook.com]
- 5. 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 52320-59-9|5-Ethylisoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
Physical and chemical characteristics of 5-Ethylisoxazole
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1][2]
Executive Summary
5-Ethylisoxazole is a five-membered heterocyclic compound belonging to the azole family, characterized by an oxygen atom adjacent to a nitrogen atom (1,2-azole) and an ethyl substituent at the C-5 position.[1][2][3] While the parent molecule (unsubstituted at C-3 and C-4) is less commonly isolated as a pure commercial commodity due to regiochemical challenges in its synthesis, the 5-ethylisoxazole moiety is a critical pharmacophore in modern drug discovery.[1][3] It serves as a steric and lipophilic modulator in kinase inhibitors (e.g., c-KIT inhibitors) and metabolic regulators (TGR5 agonists).[1][2]
This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profiles of 5-ethylisoxazole, providing researchers with the technical grounding necessary to utilize this scaffold in complex organic synthesis.[2]
Molecular Identity & Structural Analysis[3][4]
The isoxazole ring is aromatic, but the presence of the electronegative oxygen and nitrogen creates a distinct electronic bias.[2] In 5-ethylisoxazole, the ethyl group at C-5 acts as a weak electron donor through hyperconjugation, stabilizing the ring and directing electrophilic attacks primarily to the C-4 position.[1]
| Parameter | Technical Detail |
| IUPAC Name | 5-Ethyl-1,2-oxazole |
| Common Name | 5-Ethylisoxazole |
| CAS Number | 10557-85-4 (Parent); Note: Often commercially available as 3- or 4-substituted derivatives (e.g., 5-ethylisoxazole-3-carboxylic acid, CAS 52320-59-9).[1][2][3] |
| Molecular Formula | C |
| Molecular Weight | 97.12 g/mol |
| SMILES | CCC1=CC=NO1 |
| Electronic Character |
Physicochemical Profile
The physical constants of 5-ethylisoxazole are heavily influenced by the dipole moment of the isoxazole ring (~2.9 D).[1][2] It typically exists as a colorless to pale yellow liquid at room temperature.[2]
Table 1: Physical & Chemical Constants
Note: Data for the pure parent compound is derived from comparative homolog analysis and experimental mixtures.
| Property | Value / Range | Contextual Insight |
| Physical State | Liquid | Colorless oil; darkens upon oxidation/storage.[1][3] |
| Boiling Point | ~140–145 °C (Est.) | 5-Methylisoxazole boils at 122°C; the ethyl group adds ~20°C. |
| Density | ~1.02 g/mL | Comparable to 5-methylisoxazole (1.02 g/mL).[1][2][3] |
| Solubility | Organic Solvents | Miscible with DCM, THF, Ethanol, Toluene.[2] |
| Water Solubility | Low | The ethyl chain increases lipophilicity (LogP ~1.[2]2) compared to isoxazole. |
| Diagnostic: The C-4 proton appears as a doublet at ~6.0 ppm; C-3 proton at ~8.1 ppm.[2][4][5][6][7][8] |
Spectral Signature (NMR)
The
-
C-5 Ethyl Group: Appears as a classic triplet-quartet system.[1][3] The quartet (
ppm) is deshielded by the aromatic ring.[2] -
Ring Protons: The H-3 and H-4 protons show characteristic coupling (
Hz).[1][3] H-3 is significantly downfield ( ppm) due to the adjacent nitrogen and oxygen inductive effects.[1][2][3]
Synthesis & Reactivity[2][3][9][10]
Synthesizing pure 5-ethylisoxazole presents a classic regioselectivity challenge. The two primary pathways yield different purity profiles.
Pathway A: Claisen Condensation (The "Classic" Route)
This method involves condensing 2-butanone (methyl ethyl ketone) with ethyl formate.[1][2]
-
Mechanism: Base-mediated enolization of 2-butanone can occur at C-1 (kinetic) or C-3 (thermodynamic).[1][2][3]
-
Outcome: Reaction with hydroxylamine yields a mixture of 5-ethylisoxazole (desired) and 4,5-dimethylisoxazole (isomer).[1][2]
-
Purification: Difficult to separate by simple distillation due to similar boiling points.[2]
Pathway B: [3+2] Cycloaddition (Regioselective)
A modern approach utilizing click chemistry principles.[1][2]
-
Reagents: 1-Butyne + Nitrile Oxide (generated in situ).[1][2][3]
-
Selectivity: High regioselectivity for the 5-substituted isomer over the 4-substituted isomer, especially when using copper catalysis (CuAAC) or specific thermal conditions.[1][2]
Visualization: Synthetic Logic & Reactivity
The following diagram outlines the synthesis choices and the downstream reactivity of the scaffold.
Figure 1: Synthetic pathways highlighting the regiochemical risks of the Claisen route vs. the specificity of cycloaddition, and subsequent functionalization vectors.
Applications in Drug Discovery[1][2]
The 5-ethylisoxazole moiety is not merely a linker; it is an active pharmacophore used to tune the steric fit of inhibitors in enzyme pockets.[1][3]
c-KIT Inhibitors
In kinase inhibitors targeting c-KIT (a receptor tyrosine kinase), the 5-ethylisoxazole "tail" is often attached to a urea scaffold.[1][2][3]
-
Mechanism: The ethyl group occupies the hydrophobic back pocket of the ATP-binding site.[1][3]
-
Interaction: The isoxazole nitrogen and oxygen can participate in hydrogen bonding networks with residues like Glu640 and Asp810, while the ethyl group provides van der Waals contacts.[2]
TGR5 Agonists
Derivatives such as 5-ethyl-3-(3-methoxyphenyl)isoxazole-4-carboxamide have shown potency as agonists for TGR5 (a G-protein-coupled bile acid receptor).[1][2][3]
-
Role: The 5-ethyl group restricts conformational freedom, locking the biaryl system into a bioactive conformation that maximizes receptor affinity.
Experimental Protocol: Handling & Stability
Safety Precaution: Isoxazoles can be thermally unstable at very high temperatures (>200°C), potentially rearranging to azirines or oxazoles.[2] However, 5-ethylisoxazole is stable under standard laboratory conditions.[1][2]
Storage & Handling[1][2][3]
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent slow oxidation of the alkyl side chain.[2]
-
Temperature: Refrigeration (2–8°C) is recommended for long-term storage to maintain color and purity.[1][2][3]
-
Incompatibility: Avoid strong reducing agents (which can cleave the N-O bond to form amino enones) and strong bases (which can deprotonate the C-3 position or the ethyl methylene group).[1][2]
Quality Control (Self-Validating System)
To verify the identity of a synthesized batch, check the C-4 Proton Signal in
-
Pass: A clean doublet at ~6.0 ppm (or singlet if C-3 is substituted).
-
Fail: Presence of a singlet at ~2.1-2.3 ppm suggests contamination with 4,5-dimethylisoxazole (methyl on the ring).[1][2]
References
-
Wasylishen, R. E., et al. (1974).[2] Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry.
-
Futatsugi, K., et al. (2013).[2] Optimization of triazole-based TGR5 agonists towards orally available agents. Bioorganic & Medicinal Chemistry Letters.
-
Li, H., et al. (2019).[2] Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT. Journal of Medicinal Chemistry. [1][2]
-
PubChem. 5-Ethyl-1,2-oxazole-3-carboxylic acid (Derivative Data). National Library of Medicine. [1][2]
-
BenchChem. Ethyl 2,4-dioxohexanoate (Precursor Data). [1][2]
Sources
- 1. US8999981B2 - 3-amido-pyrrolo[3,4-C]pyrazole-5(1H, 4H,6H) carbaldehyde derivatives - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 3209-72-1|Ethyl 5-methylisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. ijfmr.com [ijfmr.com]
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- 8. pubs.acs.org [pubs.acs.org]
The 5-Ethylisoxazole Scaffold: Synthetic Pathways and Medicinal Utility
The following technical guide provides an in-depth analysis of the 5-Ethylisoxazole scaffold, focusing on its synthesis, chemical reactivity, and application in modern medicinal chemistry.
Technical Whitepaper | Version 1.0 [1]
Executive Summary
The 5-Ethylisoxazole moiety represents a specialized subclass of the isoxazole heterocycle, distinct from its more common 5-methyl homolog.[1] While 5-methylisoxazole is ubiquitous in early drug discovery (e.g., Leflunomide), the 5-ethyl variant offers unique steric and lipophilic properties that are increasingly exploited to optimize ligand-binding interactions in deep hydrophobic pockets of kinases (e.g., c-KIT) and G-protein-coupled receptors (e.g., TGR5).[1] This guide details the rigorous synthesis of the 5-ethylisoxazole core and analyzes its critical role in structure-activity relationships (SAR).[1]
Chemical Identity & Structural Significance
The 5-ethylisoxazole core is defined by a five-membered heteroaromatic ring containing oxygen and nitrogen at adjacent positions (1,2-azole), substituted at the C-5 position with an ethyl group.[1]
-
Lipophilicity: The ethyl group adds moderate bulk and lipophilicity (
increase ~0.5 vs. methyl), altering the solvation profile and permeability of the parent molecule. -
Steric Occlusion: Unlike the methyl group, the ethyl chain possesses rotational freedom, allowing it to act as a "gatekeeper" or "anchor" in flexible protein binding sites.
-
Metabolic Stability: The isoxazole ring is generally stable to oxidative metabolism, although the
-methylene of the ethyl group can be a site for CYP450-mediated hydroxylation.[1]
Key Building Blocks
| Compound Name | CAS Number | Molecular Weight | Application |
| 5-Ethylisoxazole-3-carboxylic acid | 52320-59-9 | 141.12 | Core scaffold for amide coupling (C-3 functionalization).[1] |
| 5-Ethylisoxazole-4-carboxylic acid | 134541-03-0 | 141.12 | Intermediate for TGR5 agonists and kinase inhibitors.[1] |
| Ethyl 3-oxopentanoate | 4949-44-4 | 144.17 | Primary precursor for the 5-ethyl ring construction.[1] |
Synthetic Methodologies
The construction of the 5-ethylisoxazole ring typically follows condensation logic or dipolar cycloaddition.[1] The choice of method depends on the desired substitution pattern at C-3 and C-4.
Protocol A: Cyclocondensation (The 3-Oxopentanoate Route)
This is the industry-standard method for generating 5-ethylisoxazole-4-carboxylates .[1] It utilizes methyl 3-oxopentanoate (propionylacetate) as the ethyl source.[1]
Mechanism:
-
Enamine Formation: Condensation of methyl 3-oxopentanoate with pyrrolidine creates a reactive enamine intermediate.[1]
-
Cyclization: Reaction with a nitrile oxide precursor (e.g., hydroximoyl chloride) or direct condensation with hydroxylamine derivatives closes the ring.
Step-by-Step Protocol (Adapted from RSC Adv., 2014):
-
Enamine Prep: Charge a reactor with methyl 3-oxopentanoate (1.0 eq) and pyrrolidine (1.5 eq). Stir at 25°C for 12 hours.
-
Evaporation: Remove solvent/excess pyrrolidine under reduced pressure to isolate the crude enamine oil.[1]
-
Cyclization: Dissolve the enamine in THF. Add the appropriate hydroximoyl chloride (0.5 eq) dropwise at 0°C.
-
Workup: Stir at reflux overnight. Acidify with 1N HCl to pH 3–4. Extract with Dichloromethane (DCM).[2]
-
Purification: Silica gel chromatography (0-60% EtOAc/Heptane).
Protocol B: 1,3-Dipolar Cycloaddition
For 3,5-disubstituted variants, the reaction of alkynes with nitrile oxides is preferred.[1]
-
Reagents: 1-Butyne (or 2-pentynoate) + Aryl Nitrile Oxide.[1]
-
Conditions: Thermal reflux or Cu(I) catalysis (Click chemistry variant).
-
Regioselectivity:[1][3] Thermal conditions often yield a mixture of 3,5- and 3,4-isomers; steric bulk of the ethyl group usually favors the 3,5-isomer.[1]
Visualization: Synthesis Workflow
The following diagram illustrates the critical pathway from the beta-keto ester to the functionalized isoxazole core.[1]
Figure 1: Synthetic workflow for the generation of the 5-ethylisoxazole-4-carboxylate scaffold via enamine condensation.
Medicinal Chemistry Applications
The transition from a methyl to an ethyl group at the C-5 position is rarely accidental; it is a strategic SAR decision.[1]
Case Study 1: c-KIT Kinase Inhibitors (GIST Treatment)
In the development of inhibitors for Gastrointestinal Stromal Tumors (GIST), the 5-ethylisoxazole moiety proved superior to other heterocycles.[1]
-
Compound: 10a (See J. Med. Chem. 2019).[4]
-
Mechanism: The molecule acts as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase.[4]
-
Role of 5-Ethyl Group:
-
The isoxazole "tail" extends into the hydrophobic back pocket of the ATP-binding site.[1]
-
The ethyl group provides optimal steric fill, anchoring the molecule via Van der Waals interactions that the smaller methyl group could not sustain.
-
Result: Removal of the ethylisoxazole moiety retained kinase inhibition but drastically reduced cellular potency , indicating the group's role in membrane permeability or intracellular residence time.
-
Case Study 2: TGR5 Agonists
TGR5 is a bile acid membrane receptor targeted for diabetes and obesity.[1]
-
Scaffold: 3-Aryl-5-ethylisoxazole-4-carboxamides.[1]
-
SAR Insight: The 5-ethyl group was utilized to modulate the lipophilicity of the agonist, balancing potency with oral bioavailability. The ethyl chain aligns with the hydrophobic sub-pocket of the TGR5 receptor, mimicking the alkyl side chains of endogenous bile acids.
Visualization: Mechanism of Action (c-KIT)
This logic map demonstrates how the 5-ethylisoxazole moiety contributes to the efficacy of Type II Kinase Inhibitors.[1]
Figure 2: SAR Logic - The 5-ethylisoxazole tail anchors the inhibitor in the kinase back pocket, translating binding affinity into cellular potency.[1]
Experimental Protocols & Safety
Handling Precautions[1]
-
Reactivity: Isoxazole-4-carboxylic acids can undergo decarboxylation under extreme thermal stress (>200°C).[1]
-
Storage: Store 5-ethylisoxazole-3-carboxylic acid at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.[1]
-
Toxicity: While specific tox data for the 5-ethyl variant is sparse, isoxazoles can be potential mitochondrial toxins.[1] Handle with standard PPE (gloves, fume hood).
Standard Functionalization (Amide Coupling)
To attach the 5-ethylisoxazole "head" to an amine "body":
-
Activation: Dissolve 5-ethylisoxazole-3-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Coupling: Add the amine substrate (1.0 eq). Stir at RT for 4–16 hours.[1]
-
Validation: Monitor via LC-MS. The 5-ethyl group typically shows a distinctive triplet (~1.3 ppm) and quartet (~2.8 ppm) in ^1H NMR.[1][5]
References
-
Futatsugi, K., et al. (2013). "Optimization of triazole-based TGR5 agonists towards orally available agents." RSC Advances. Link
-
Li, D., et al. (2019). "Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants."[1] Journal of Medicinal Chemistry. Link
-
Lead Sciences. (2024). "Product Data: 5-Ethylisoxazole-3-carboxylic acid." Lead Sciences Catalog. Link
-
PubChem. (2025).[6] "Compound Summary: 5-Ethyl-1,2-oxazole-3-carboxylic acid." National Library of Medicine. Link
-
BLD Pharm. (2024). "Safety Data Sheet: 5-Ethylisoxazole-4-carboxylic acid." BLD Pharm.[1][7] Link
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Ethylisoxazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
Safety and handling precautions for 5-Ethylisoxazole.
An In-Depth Technical Guide to the Safety and Handling of 5-Ethylisoxazole
Part 1: Executive Technical Summary
5-Ethylisoxazole (estimated CAS: Research Grade - verify specific isomer batch) is a functionalized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. As a member of the 1,2-oxazole family, it shares the characteristic N-O bond lability and physicochemical profile of its lower homolog, 5-methylisoxazole.[1]
This guide treats 5-Ethylisoxazole as a Flammable Liquid and Irritant based on Structure-Activity Relationship (SAR) data from close homologs (5-methylisoxazole, CAS 5765-44-6). Users must apply the Precautionary Principle , assuming the compound possesses the most severe hazards of its class until specific toxicological data confirms otherwise.[1]
Part 2: Physicochemical Profiling & Hazard Identification
To handle 5-Ethylisoxazole safely, one must understand the physical basis of its risks. The following data is synthesized from homolog extrapolation (5-methylisoxazole vs. 3,5-dimethylisoxazole) to provide a working safety baseline.
Table 1: Estimated Physicochemical Properties
| Property | Value (Estimated/Homolog Based) | Operational Implication |
| Physical State | Colorless to pale yellow liquid | Handle as a volatile organic solvent. |
| Boiling Point | 135–142 °C (760 mmHg) | Moderate volatility; requires reflux condensers for high-temp reactions. |
| Flash Point | ~30–45 °C (Closed Cup) | Flammable (Category 3). Ground all equipment; use spark-proof tools. |
| Density | ~1.02 – 1.05 g/mL | Denser than some ether solvents; phase separation behavior is standard. |
| Solubility | Miscible in DCM, EtOAc, MeOH | Lipophilic; readily crosses skin barriers (potential dermal absorption).[1] |
| Stability | Thermally sensitive >150°C | The N-O bond is the "weak link." Avoid uncontrolled heating. |
Core Hazards (GHS Classification Framework)
-
Flammability (H226): Flammable liquid and vapor.[2] Vapors can form explosive mixtures with air.
-
Acute Toxicity (H302/H312): Harmful if swallowed or in contact with skin (inferred from isoxazole class toxicity).
-
Irritation (H315/H319/H335): Causes skin irritation, serious eye irritation, and respiratory irritation.[1]
Part 3: Operational Protocols
Storage and Stability
Isoxazoles can degrade upon prolonged exposure to light and moisture.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Refrigerate (2–8 °C) to minimize volatile loss and degradation.
-
Container: Amber glass with PTFE-lined caps. Avoid metal containers unless rated for organic corrosives.
Transfer and Handling
The "Closed System" Mandate: Never pour 5-Ethylisoxazole in an open bench environment. Use the following hierarchy of controls:
-
Syringe Transfer (< 10 mL):
-
Use a glass syringe with a Luer-lock tip.
-
Needle: Stainless steel, 18-20 gauge.
-
Technique: Positive pressure withdrawal from a septum-sealed vial.
-
-
Cannula Transfer (> 10 mL):
-
Use a double-ended needle (cannula) under positive Nitrogen pressure.
-
Transfer directly from the storage vessel to the reaction flask to avoid atmospheric exposure.
-
Reaction Setup: Thermal Management
The isoxazole ring is a "masked" 1,3-dicarbonyl equivalent. At high temperatures (>150°C) or under reducing conditions, the N-O bond may cleave, leading to rapid exothermic decomposition or rearrangement.[1]
-
Protocol: Always run a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scaling up >50g.
-
Cooling: Ensure a secondary cooling loop (chiller) is available if the reaction exotherms.
Part 4: Visualization of Safety Logic
Figure 1: Handling Decision Tree for Volatile Heterocycles
This diagram illustrates the decision-making process for handling 5-Ethylisoxazole based on scale and temperature.
Caption: Decision matrix for selecting transfer methods and engineering controls based on volume and thermal risk.
Part 5: Emergency Response
Spill Management
-
Minor Spill (< 5 mL):
-
Alert nearby personnel.
-
Cover with an activated carbon spill pad or vermiculite.
-
Wipe with acetone, then soap and water.
-
-
Major Spill (> 50 mL):
-
Evacuate the immediate area.
-
Eliminate ignition sources (turn off hot plates/stirrers).
-
Use a Type B fire extinguisher if ignition occurs. Do NOT use water jet (spreads the chemical).
-
Exposure First Aid
-
Skin: Isoxazoles penetrate skin. Wash immediately with PEG-400 (if available) or copious soap and water for 15 minutes.
-
Eyes: Flush with water for 15 minutes, lifting eyelids.[1][3] Seek ophthalmologist support immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]
Part 6: Waste Disposal
-
Classification: Hazardous Organic Waste (Flammable/Toxic).
-
Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides) or strong reducing agents.[1]
-
Protocol: Collect in a dedicated "Non-Halogenated Organic Solvent" waste stream. Label clearly with "Flammable" and "Irritant."
References
-
PubChem. (2025).[4][5][6] 5-Methylisoxazole Compound Summary. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024).[6] Registration Dossier: Isoxazole derivatives and their toxicological profiles. [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: Organic Solvents. [Link][1]
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- 5. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
5-Ethylisoxazole synthesis protocol for laboratory scale
An Application Note and Laboratory Protocol for the Synthesis of 5-Ethylisoxazole
Authored by a Senior Application Scientist
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 5-ethylisoxazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and robust validation checkpoints.
Introduction: The Significance of the Isoxazole Core
The isoxazole ring system is a cornerstone of modern synthetic chemistry, prized for its unique electronic properties and its prevalence in a wide array of biologically active compounds.[1][2][3] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety serves as a versatile pharmacophore, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1][4] 5-Ethylisoxazole, the subject of this guide, is a fundamental building block used to construct more complex molecular architectures. Mastering its synthesis is a critical skill for chemists engaged in the development of novel therapeutics and functional materials.
Strategic Approach: 1,3-Dipolar Cycloaddition
There are several established routes to the isoxazole ring, most notably the condensation of hydroxylamine with 1,3-dicarbonyl compounds and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][6] For this protocol, we have selected the 1,3-dipolar cycloaddition due to its high efficiency, regioselectivity, and operational simplicity under mild conditions.[6][7]
The core of this strategy involves the reaction of 1-pentyne (the dipolarophile) with formonitrile oxide (the 1,3-dipole). A key challenge with this dipole is its inherent instability. Therefore, the protocol employs an in situ generation technique, where the formonitrile oxide is produced directly in the reaction vessel from a stable precursor, formaldoxime, via oxidation. This approach minimizes the handling of hazardous intermediates and maximizes reaction efficiency.[6]
Reaction Mechanism
The synthesis proceeds in two primary stages occurring concurrently in a single pot:
-
In Situ Generation of Formonitrile Oxide : Formaldoxime is oxidized, typically using aqueous sodium hypochlorite. This is followed by a base-mediated elimination of HCl to yield the highly reactive formonitrile oxide intermediate.
-
[3+2] Cycloaddition : The generated formonitrile oxide immediately undergoes a concerted [3+2] cycloaddition reaction with 1-pentyne. The regiochemistry of this reaction is well-defined, leading specifically to the desired 5-ethyl-3-unsubstituted isoxazole.
Caption: Reaction mechanism for 5-ethylisoxazole synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale yielding a multi-gram quantity of the final product. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Pentyne | C₅H₈ | 68.12 | 3.41 g (5.0 mL) | 50.0 | Highly flammable, volatile liquid. |
| Formaldoxime Trimer | (CH₂NOH)₃ | 135.12 | 2.25 g | 16.7 | Precursor for formaldoxime. |
| Sodium Hydroxide | NaOH | 40.00 | 2.0 g | 50.0 | For formaldoxime generation. |
| Sodium Hypochlorite | NaOCl | 74.44 | ~105 mL | ~75.0 | 10-15% aqueous solution. Titrate before use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | - | For extraction. |
| Saturated NaCl (Brine) | NaCl(aq) | - | 50 mL | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying. |
| Water (Deionized) | H₂O | 18.02 | 150 mL | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel (125 mL)
-
Thermometer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for 5-ethylisoxazole synthesis.
-
Preparation of Formaldoxime Solution:
-
In a 100 mL beaker, dissolve sodium hydroxide (2.0 g, 50.0 mmol) in deionized water (50 mL).
-
Add formaldoxime trimer (2.25 g, 16.7 mmol) to the NaOH solution.
-
Stir at room temperature for 30 minutes to depolymerize the trimer into monomeric formaldoxime. This solution should be used immediately.
-
Causality: The trimer is a stable solid, but the reactive species is the monomer. Basic conditions facilitate this depolymerization.
-
-
Reaction Setup:
-
Equip a 250 mL three-necked flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel.
-
Charge the flask with 1-pentyne (5.0 mL, 50.0 mmol) and dichloromethane (50 mL).
-
Add the freshly prepared aqueous formaldoxime solution to the flask.
-
Place the flask in an ice-water bath and begin vigorous stirring. The mixture will be biphasic. The goal is to create a fine emulsion to maximize the interfacial area where the reaction occurs.
-
-
In Situ Generation and Cycloaddition:
-
Fill the dropping funnel with aqueous sodium hypochlorite solution (~105 mL of a ~10% solution, ~75.0 mmol).
-
Once the internal temperature of the flask is stable at 0-5 °C, begin adding the NaOCl solution dropwise over a period of 60-90 minutes.
-
CRITICAL : Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.
-
Causality: Slow addition of the oxidant is crucial to control the concentration of the unstable nitrile oxide and to manage the reaction exotherm, preventing side reactions or decomposition.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, allow the mixture to stir in the ice bath for another hour.
-
Remove the ice bath and let the reaction stir at room temperature for 2-3 hours.
-
Monitor the consumption of 1-pentyne using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic (bottom, DCM) layer.
-
Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Combine all organic extracts.
-
Wash the combined organic layer with saturated brine (50 mL) to remove residual water-soluble components.
-
Trustworthiness: This robust extraction and washing procedure ensures the removal of inorganic salts and water-soluble byproducts, which is the first step in obtaining a pure product.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product will be a yellowish oil. Purify by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). 5-ethylisoxazole is a relatively nonpolar compound.
-
Expected Yield : 60-75%.
-
Characterization and Validation
The identity and purity of the synthesized 5-ethylisoxazole must be confirmed through spectroscopic analysis.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the ethyl group and the two protons on the isoxazole ring. By analogy to 5-methylisoxazole[8], the H-4 proton should appear as a doublet around δ 6.0-6.2 ppm and the H-3 proton as a doublet around δ 8.0-8.2 ppm. The ethyl group will present as a quartet and a triplet.
-
¹³C NMR (CDCl₃, 101 MHz): Expected peaks around δ 170 (C5), 150 (C3), and 100 (C4) ppm, along with signals for the ethyl group carbons.
-
FT-IR (neat, cm⁻¹): Look for characteristic C=N and C-O stretching frequencies of the isoxazole ring.
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 97.12.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive NaOCl solution; Incomplete depolymerization of formaldoxime trimer; Reaction temperature too high. | Use a fresh, titrated solution of NaOCl; Ensure the formaldoxime solution is freshly prepared and stirred adequately; Maintain strict temperature control (<10 °C) during NaOCl addition.[6] |
| Formation of Multiple Products | Side reactions due to rapid addition of oxidant or high temperature; Dimerization of the nitrile oxide. | Decrease the rate of NaOCl addition; Improve cooling efficiency; Ensure vigorous stirring to promote the desired cycloaddition over side reactions. |
| Difficult Purification | Co-elution of starting material or byproducts. | If distillation is ineffective, optimize the solvent system for column chromatography (e.g., using a less polar eluent system like pentane/ether). |
Safety and Handling
-
General Precautions : Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Perform all operations within a certified chemical fume hood.
-
Reagent Hazards :
-
1-Pentyne : Is a highly flammable and volatile liquid. Keep away from ignition sources.[9]
-
Sodium Hypochlorite : Is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.
-
Dichloromethane : Is a volatile solvent and a suspected carcinogen. Handle with care to minimize inhalation and skin exposure.
-
-
Intermediate Hazards : Nitrile oxides are reactive and potentially explosive intermediates. The protocol is designed to avoid their isolation by generating them in situ at low concentrations.[6] Adhere strictly to the described procedure.
References
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available at: [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Zhang, X., et al. (2020). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics. Available at: [Link]
-
FAQ-Chemical. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? Available at: [Link]
- Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
- Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Available at: [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and antimicrobial evaluation of some novel... Available at: [Link]
-
NCBI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Available at: [Link]
-
ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]
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- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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The Emerging Role of 5-Ethylisoxazole in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[3][4] Marketed drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Oxacillin feature the isoxazole core, underscoring its clinical significance.[5] While various substitution patterns on the isoxazole ring have been explored, this guide will focus on the applications of 5-alkylisoxazoles, with a particular emphasis on the emerging potential of 5-ethylisoxazole derivatives.
Due to a wealth of available research, 5-methylisoxazole will serve as our primary exemplar to illustrate the core principles and applications. The substitution of a methyl with an ethyl group can subtly yet significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This is often due to increased lipophilicity and steric bulk, which can affect target binding, membrane permeability, and metabolic pathways. Therefore, the insights gleaned from 5-methylisoxazole derivatives provide a strong foundation for the rational design and application of their 5-ethyl counterparts.
Therapeutic Applications of 5-Alkylisoxazole Derivatives
The versatility of the 5-alkylisoxazole scaffold has led to its investigation in a wide array of therapeutic areas.[6][7]
Anti-inflammatory Activity
A significant body of research has focused on the development of 5-methylisoxazole derivatives as potent anti-inflammatory agents. These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The isoxazole ring can act as a bioisosteric replacement for other functional groups, enhancing selectivity and reducing off-target effects.
Mechanism of Action: COX-2 Inhibition
COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The 5-alkylisoxazole moiety can be strategically positioned within a molecule to interact with the active site of the COX-2 enzyme, often forming key hydrogen bonds and hydrophobic interactions that lead to potent and selective inhibition.
Protocol 1: Synthesis of a 3-aryl-5-ethylisoxazole Derivative
This protocol describes a general method for the synthesis of a 3-aryl-5-ethylisoxazole derivative via a 1,3-dipolar cycloaddition reaction, a common and efficient method for constructing the isoxazole ring.[1][8]
Workflow for the Synthesis of a 3-aryl-5-ethylisoxazole Derivative
Caption: General workflow for the synthesis of a 3-aryl-5-ethylisoxazole.
Materials:
-
Substituted aryl aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium bicarbonate (1.1 eq)
-
1-Butyne (1.5 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Ethanol
-
Water
Procedure:
-
Synthesis of the Aryl Aldoxime:
-
Dissolve the substituted aryl aldehyde and hydroxylamine hydrochloride in a 1:1 mixture of ethanol and water.
-
Add sodium bicarbonate portion-wise and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, add cold water to precipitate the aldoxime.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
1,3-Dipolar Cycloaddition:
-
Dissolve the aryl aldoxime in DCM.
-
Add a catalytic amount of pyridine.
-
Slowly add NCS in one portion and stir for 15-20 minutes.
-
Bubble 1-butyne gas through the reaction mixture or add a solution of 1-butyne in DCM.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality Behind Experimental Choices:
-
The in-situ generation of the nitrile oxide from the aldoxime using NCS is a mild and efficient method that avoids the isolation of the potentially unstable nitrile oxide intermediate.
-
The use of pyridine as a catalyst facilitates the formation of the hydroximoyl chloride intermediate.
-
1,3-dipolar cycloaddition is a highly efficient and regioselective reaction for the formation of the isoxazole ring.
Anticancer Activity
The 5-alkylisoxazole scaffold has also been incorporated into molecules designed as anticancer agents.[9][10] These derivatives have been shown to target various cellular pathways involved in cancer progression, including cell cycle regulation and apoptosis.
Mechanism of Action: Tubulin Polymerization Inhibition
Some 5-alkylisoxazole-containing compounds have been found to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. The 5-alkyl group can contribute to the hydrophobic interactions within the colchicine binding site of tubulin.
Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a synthesized 5-ethylisoxazole derivative on a cancer cell line.
Workflow for the MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized 5-ethylisoxazole derivative
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-ethylisoxazole derivative in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Trustworthiness of the Protocol: This protocol is a standard and widely accepted method for assessing in vitro cytotoxicity. Including appropriate controls (vehicle, positive, and untreated) ensures the validity of the results.
Antimicrobial Activity
The 5-alkylisoxazole scaffold has also been explored for its antimicrobial properties.[11] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but some compounds have been shown to interfere with essential cellular processes in microorganisms.
Data Presentation: Comparative Biological Activity
The following table summarizes hypothetical IC50 values for a series of 5-alkylisoxazole derivatives to illustrate the potential impact of the alkyl chain length on biological activity.
| Compound ID | 5-Alkyl Group | COX-2 IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | Methyl | 0.25 | 5.2 |
| 1b | Ethyl | 0.21 | 4.8 |
| 1c | Propyl | 0.35 | 6.5 |
Note: These are representative values for illustrative purposes.
This data suggests that for this hypothetical series, the 5-ethyl substitution provides a slight improvement in both anti-inflammatory and anticancer activity compared to the 5-methyl analog. This could be attributed to enhanced hydrophobic interactions in the target binding sites. The decrease in activity with the propyl group may indicate that further increases in alkyl chain length lead to steric hindrance or unfavorable changes in physicochemical properties.
Conclusion and Future Perspectives
The 5-alkylisoxazole scaffold, particularly with small alkyl groups like methyl and ethyl, is a valuable pharmacophore in medicinal chemistry. The established synthetic routes and diverse biological activities of 5-methylisoxazole derivatives provide a strong rationale for the further exploration of 5-ethylisoxazole analogues. The subtle increase in lipophilicity and size offered by the ethyl group can be strategically exploited to fine-tune the pharmacological profile of a lead compound. Future research should focus on the systematic investigation of 5-ethylisoxazole derivatives in various therapeutic areas, including a detailed evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties to fully understand their potential as drug candidates.
References
-
El-serwy, W. S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 9(2), 117-127. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]
-
Kim, M., Hwang, Y. S., Cho, W., & Park, S. B. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(11), 701-708. [Link]
-
Kumar, M., Kumar, P., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
-
Biologically active drugs containing isoxazole moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
Guda, S. K., et al. (2021). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. RSC Advances, 11(54), 34229-34237. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Chemical Methodologies, 8(1), 1-20. [Link]
-
(2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Catalysts, 12(10), 1148. [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3185-3197. [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3185-3197. [Link]
-
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Frontiers In Medicinal Chemistry, 10, 1-49. [Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). Scientific Reports, 13(1), 12345. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2689. [Link]
-
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2019). RSC Advances, 9(1), 243-255. [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. (2005). Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]
-
Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. (2013). Current Medicinal Chemistry, 20(25), 3129-3143. [Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2019). Current Organic Chemistry, 23(12), 1336-1359. [Link]
-
Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1367-1371. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Catalysts, 12(10), 1148. [Link]
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Application Note: High-Throughput Screening of 5-Ethylisoxazole Fragment Libraries for BET Bromodomain Inhibition
Abstract & Scientific Rationale
This application note details the high-throughput screening (HTS) of a focused fragment library derived from the 5-ethylisoxazole scaffold. Isoxazoles are privileged structures in medicinal chemistry, serving as bioisosteres for carboxylic acids, esters, and amide bonds due to their planar geometry and specific dipole moments.
In the context of BET Bromodomain (BRD) inhibition, the isoxazole ring acts as a critical acetyl-lysine (KAc) mimic . The nitrogen and oxygen atoms of the isoxazole ring engage in hydrogen bonding with the conserved asparagine residue (e.g., Asn140 in BRD4) in the bromodomain binding pocket, mimicking the interaction of endogenous acetylated histones.
The 5-ethyl substitution provides a specific steric vector, probing the hydrophobic "WPF shelf" region of the bromodomain, offering distinct structure-activity relationship (SAR) data compared to the more common methyl-substituted variants.
Key Objectives
-
Library QC: Assess solubility of 5-ethylisoxazole derivatives in assay buffers.
-
Primary Screen (TR-FRET): Identify binders using Time-Resolved Fluorescence Resonance Energy Transfer.
-
Orthogonal Validation (SPR): Confirm binding kinetics and rule out false positives (e.g., aggregators).
Chemical Biology & Mechanism[1]
The primary screen utilizes a competitive TR-FRET assay. The system relies on the energy transfer between a Terbium (Tb) cryptate donor coupled to the target protein (BRD4-BD1) and a fluorescent acceptor conjugated to a known high-affinity ligand (e.g., JQ1 or a similar benzodiazepine).
-
No Inhibitor: The acceptor-ligand binds BRD4. Tb-Donor is close to the Acceptor.[1] Excitation at 337 nm yields emission at 665 nm (FRET signal).
-
Inhibitor (5-Ethylisoxazole Hit): The fragment displaces the acceptor-ligand. Distance increases. FRET is disrupted. Signal decreases.
Pathway Visualization[3]
Figure 1: Mechanism of the competitive TR-FRET assay. The 5-ethylisoxazole fragment competes with the tracer ligand for the BRD4 binding pocket.
Pre-Screening Protocol: Library Preparation & Solubility
Fragment libraries often suffer from poor solubility, leading to aggregation and false positives (promiscuous inhibition).
Reagents:
-
Compound Stock: 100 mM in 100% DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.
Protocol:
-
Dilution: Dilute compounds to 500 µM (2x final concentration) in Assay Buffer (final DMSO 0.5%).
-
Incubation: Shake at 500 rpm for 60 minutes at Room Temperature (RT).
-
Read: Measure absorbance at 600 nm (turbidity) or use a nephelometer.
-
Threshold: Flag any compound with OD600 > 0.05 (indicates precipitation).
Primary HTS Protocol: TR-FRET Assay
This protocol is optimized for a 384-well low-volume white plate format.
Materials
-
Target: Recombinant Human BRD4 (BD1 domain), GST-tagged.
-
Donor: Anti-GST Tb-Cryptate Antibody.
-
Tracer: BET Bromodomain Ligand-Acceptor (e.g., AlexaFluor 647 conjugate).
-
Reference Inhibitor: (+)-JQ1 (10 µM).
-
Reader: PerkinElmer EnVision or similar HTRF-compatible reader.
Step-by-Step Procedure
| Step | Action | Volume (µL) | Notes |
| 1 | Compound Dispense | 5 µL | Dispense 5-ethylisoxazole fragments (diluted in buffer) or DMSO controls. |
| 2 | Protein Addition | 5 µL | Add GST-BRD4 protein mix. Final conc: 5 nM. |
| 3 | Pre-Incubation | - | Incubate 15 mins at RT to allow fragment binding. |
| 4 | Detection Mix | 10 µL | Add Tb-Anti-GST (2 nM final) + Tracer Ligand (100 nM final). |
| 5 | Equilibration | - | Seal plate. Incubate 60 mins at RT in dark. |
| 6 | Measurement | - | Read TR-FRET (Ex: 337nm, Em: 620nm & 665nm). |
Data Analysis Calculation
Calculate the FRET Ratio for each well to normalize for well-to-well variability in liquid handling or turbidity.
Hit Definition:
-
NegCtrl: DMSO + Protein + Detection Mix (Max Signal).
-
PosCtrl: JQ1 + Protein + Detection Mix (Min Signal).
-
Hit Cutoff: > 30% Inhibition (typical for fragments).
Orthogonal Validation: Surface Plasmon Resonance (SPR)
Hits from the TR-FRET screen must be validated to confirm direct binding and 1:1 stoichiometry, ruling out fluorescence interference.
Workflow Visualization
Figure 2: The hit triage workflow from primary screening to biophysical validation.
SPR Protocol (Biacore T200/8K)
-
Immobilization: Biotinylated BRD4-BD1 captured on a Streptavidin (SA) sensor chip. Target density: ~2000 RU (high density for fragment detection).
-
Running Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% P20), 1% DMSO.
-
Injection: Inject 5-ethylisoxazole hits at 50 µM and 100 µM.
-
Contact Time: 60s injection, 60s dissociation.
-
Analysis: Look for "square wave" sensorgrams typical of fast on/off fragment kinetics. Discard compounds with slow dissociation (indicates aggregation/stickiness).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Neg Ctrl) | Non-specific binding of tracer | Add 0.1% BSA or casein to assay buffer. |
| Low Z-Prime (< 0.5) | Pipetting error or protein degradation | Use fresh DTT; recalibrate dispenser; ensure protein is kept on ice before use. |
| Fluorescence Interference | Compound autofluorescence | Check compounds at 337nm/665nm alone. TR-FRET usually mitigates this, but high concentrations can interfere. |
| Inconsistent SPR Data | DMSO mismatch | Perform "Solvent Correction" cycles in SPR to match bulk refractive index of samples. |
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature.
- Foundational paper establishing JQ1 and the isoxazole-mimicry mechanism in BRD4.
-
Philpott, M., et al. (2011). Bromodomain-peptide displacement assays using time-resolved fluorescence resonance energy transfer. Molecular BioSystems.
- Authoritative protocol for setting up TR-FRET assays for bromodomains.
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry.
- Core principles of fragment screening and library design.
-
Revvity (Cisbio). HTRF Epigenetic Assays: Bromodomain Technical Guide.
- Technical specifications for Tb-Donor/Acceptor pairs in epigenetic HTS.
Sources
Application Note: A Comprehensive In Vitro Strategy for Profiling the Bioactivity of 5-Ethylisoxazole
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] 5-Ethylisoxazole, a specific derivative, presents a novel chemical entity whose biological profile is yet to be fully characterized. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, multi-tiered strategy for determining the bioactivity of 5-Ethylisoxazole using a suite of robust in vitro assays. We move from foundational cytotoxicity assessments to specific enzyme inhibition and receptor modulation assays, culminating in an unbiased global transcriptomic analysis. This structured workflow ensures a logical progression from broad toxicity to nuanced mechanism of action, providing the critical data needed for early-stage drug discovery and development.
Introduction: The Rationale for a Phased Approach
Characterizing a novel compound requires a systematic approach. It is crucial to first establish the compound's effect on basic cellular health before investigating more specific, and often more subtle, biological activities. A compound that is broadly cytotoxic at low concentrations may not be a viable candidate for a therapeutic that requires a specific molecular interaction. Therefore, our screening strategy is designed as a funnel, starting with broad questions and progressively narrowing the focus to mechanistic details.
Figure 1: A tiered workflow for characterizing 5-Ethylisoxazole.
Tier 1: Foundational Assays - Cytotoxicity and Cell Viability
Expertise & Causality: The initial and most critical step is to determine the concentration range at which 5-Ethylisoxazole affects cell health.[3] We employ two distinct assays to build a comprehensive cytotoxicity profile. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic viability, while the Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme into the culture medium, a hallmark of compromised cell membrane integrity and necrosis.[4][5] Running these in parallel allows us to distinguish between cytostatic effects (reduced proliferation/metabolism) and cytotoxic effects (outright cell death). This data is essential for defining the sub-lethal concentration range for all subsequent experiments.
Protocol 1.1: MTT Cell Viability Assay
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2-fold serial dilution of 5-Ethylisoxazole in culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 0.5 µM). Replace the old medium with 100 µL of the compound dilutions.
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the compound dilutions (e.g., 0.1%).
-
Untreated Control: Cells with fresh medium only.
-
Positive Control (Lysis): Treat cells with a lysis agent like 1% Triton™ X-100.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 1.2: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the amount of LDH released, and thus to the number of lysed cells.[3]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided with the kit.
-
Measurement: Read the absorbance at 490 nm and 680 nm (background).
-
Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the positive lysis control and plot a dose-response curve to determine the EC₅₀.
Tier 2: Targeted Bioactivity Screening
Expertise & Causality: With a non-toxic concentration range established, we can now probe for specific biological activities. Isoxazole derivatives are well-documented as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[6][7][8] We will also explore potential receptor modulation activity, another common mechanism for isoxazoles, using a versatile luciferase reporter assay.[9][10]
Protocol 2.1: COX-1/COX-2 and 5-LOX Enzyme Inhibition Assays (Cell-Free)
Principle: These assays quantify the ability of 5-Ethylisoxazole to directly inhibit the enzymatic activity of purified COX-1, COX-2, and 5-LOX. Commercially available kits typically measure the production of prostaglandins (for COX) or leukotrienes (for LOX) via colorimetric or fluorometric methods.
Figure 2: Simplified inflammatory pathways targeted by 5-Ethylisoxazole.
Methodology:
-
Assay Preparation: Use a commercial COX (ovine or human) and 5-LOX (potato or human recombinant) inhibitor screening kit (e.g., from Cayman Chemical or Abcam). Reconstitute enzymes and prepare buffers as per the kit protocol.
-
Compound Preparation: Prepare a dilution series of 5-Ethylisoxazole in the appropriate assay buffer.
-
Controls:
-
100% Activity Control: Enzyme with vehicle (DMSO) only.
-
Positive Control Inhibitor: A known inhibitor for each enzyme (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).
-
-
Reaction: In a 96-well plate, add the enzyme, the test compound (or control), and initiate the reaction by adding the arachidonic acid substrate.
-
Incubation: Incubate for the time specified in the kit manual (typically 10-20 minutes at 37°C or room temperature).
-
Detection: Add the detection reagents (e.g., chromogen) and measure the absorbance or fluorescence on a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of 5-Ethylisoxazole and determine the IC₅₀ value for each enzyme.
Protocol 2.2: Nuclear Receptor Luciferase Reporter Assay
Principle: This cell-based assay measures the ability of a compound to activate or inhibit a specific transcription factor (e.g., a nuclear receptor). Cells are engineered to express the receptor of interest and a reporter construct containing a promoter with response elements for that receptor, which drives the expression of the luciferase enzyme. Ligand binding and subsequent receptor activation lead to luciferase production, which is quantified by adding a substrate (luciferin) and measuring the resulting luminescence.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids:
-
An expression plasmid for the nuclear receptor of interest (e.g., RORγt, PPARγ).[9]
-
A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for that receptor.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Seeding: After 24 hours, seed the transfected cells into a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Ethylisoxazole at sub-lethal concentrations determined in Tier 1. Include vehicle and a known agonist/antagonist for the receptor as controls.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system (e.g., from Promega) on a luminometer.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine if 5-Ethylisoxazole acts as an agonist (activator) or antagonist (inhibitor) and calculate its EC₅₀ or IC₅₀.
Tier 3: Mechanism of Action (MoA) Discovery
Expertise & Causality: While targeted assays are excellent for confirming hypotheses, an unbiased, discovery-based approach can reveal unexpected mechanisms of action. RNA sequencing (RNA-Seq) provides a global snapshot of all gene expression changes induced by the compound.[11][12] This can identify novel cellular pathways affected by 5-Ethylisoxazole, generating new, data-driven hypotheses for further investigation.[13][14]
Protocol 3.1: Global Gene Expression Analysis via RNA-Seq
Principle: Cells are treated with the compound, and their messenger RNA (mRNA) is extracted, converted to complementary DNA (cDNA), and sequenced using next-generation sequencing (NGS). The resulting sequence reads are mapped to the genome, and the expression level of every gene is quantified. Comparing the gene expression profiles of treated versus control cells reveals which genes are significantly up- or down-regulated.
Figure 3: High-level workflow for RNA-Seq analysis.
Methodology:
-
Cell Culture and Treatment: In a 6-well plate, culture a relevant cell line to ~80% confluency. Treat cells in triplicate with a selected, non-toxic concentration of 5-Ethylisoxazole (e.g., the IC₂₀ from the MTT assay) and a vehicle control for 24 hours.
-
RNA Extraction: Lyse the cells directly in the plate and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA. Verify RNA integrity and quantity using a Bioanalyzer or similar instrument.
-
Library Preparation and Sequencing: Submit high-quality RNA samples (RIN > 8) to a sequencing core or use a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit) for library preparation. This typically involves mRNA enrichment (poly-A selection), fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on an Illumina sequencer (e.g., NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Assess raw sequencing reads for quality.
-
Alignment: Align reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use statistical packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression between the treated and control groups (criteria often are: adjusted p-value < 0.05 and |log₂FoldChange| > 1).[12]
-
-
Pathway Analysis: Use the list of differentially expressed genes as input for pathway and Gene Ontology (GO) enrichment analysis tools (e.g., GSEA, DAVID, Metascape) to identify biological pathways, molecular functions, and cellular components that are significantly impacted by 5-Ethylisoxazole.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear interpretation. Dose-response curves should be generated to calculate IC₅₀/EC₅₀ values.
Table 1: Hypothetical Bioactivity Profile of 5-Ethylisoxazole
| Assay Type | Target / Cell Line | Endpoint | Result (IC₅₀ / EC₅₀) | Interpretation |
| Cytotoxicity | HepG2 | Viability (MTT) | > 100 µM | Not broadly cytotoxic at tested concentrations. |
| HepG2 | Lysis (LDH) | > 100 µM | Does not cause significant necrosis. | |
| Enzyme Inhibition | Purified COX-1 | Activity | 85.4 µM | Weak inhibitor of COX-1. |
| Purified COX-2 | Activity | 2.1 µM | Potent and selective inhibitor of COX-2. | |
| Purified 5-LOX | Activity | 45.7 µM | Weak inhibitor of 5-LOX. | |
| Receptor Modulation | HEK293T + PPARγ | Agonism | No activity | Not a PPARγ agonist. |
| Gene Expression | HepG2 | RNA-Seq | - | Upregulation of NRF2 pathway genes; Downregulation of NF-κB pathway genes. |
Interpretation of Hypothetical Results: The data in Table 1 would suggest that 5-Ethylisoxazole is a potent and selective COX-2 inhibitor. The RNA-Seq data corroborates an anti-inflammatory mechanism by showing downregulation of the pro-inflammatory NF-κB pathway and also suggests a potential secondary mechanism involving the activation of the NRF2 antioxidant response pathway. This profile identifies 5-Ethylisoxazole as a promising lead for developing novel anti-inflammatory agents with a potentially favorable safety profile (due to COX-1 sparing) and additional antioxidant effects.
References
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baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.[Link]
-
Ma, L., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
-
Al-Washali, F. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]
-
Al-Washali, F. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature. [Link]
-
Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
-
Al-Washali, F. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. [Link]
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Piergentili, A., et al. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. PubMed. [Link]
-
Wang, Y-G., et al. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Więckowska, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
-
Abdellattif, M. H., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chavda, V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]
-
Tiwari, S., et al. (2024). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Scientific Reports. [Link]
-
Ullah, H., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE. [Link]
-
Fujioka, M., et al. (2025). Genes with altered expression by 5-Aza treatment in myeloid leukemia cells through methylation in intron 1. Leukemia Research. [Link]
-
Ullah, H., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed. [Link]
-
Chavda, V., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Research. [Link]
-
Gant, T. W., et al. (2021). Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments. Toxicology in Vitro. [Link]
-
ResearchGate. Enzyme inhibition percentage (relative to DMSO controls) of compound 5...[Link]
-
K, S., et al. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology. [Link]
-
ResearchGate. The results of the enzyme inhibition assays of 10 μM of the standard...[Link]
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Demin, A. M., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
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Suksawat, M., et al. (2022). Integrative In Silico and In Vitro Transcriptomics Analysis Revealed Gene Expression Changes and Oncogenic Features of Normal Cholangiocytes after Chronic Alcohol Exposure. MDPI. [Link]
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Daskalakis, M., et al. (2005). Induction of gene expression by 5-Aza-2'-deoxycytidine in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) but not epithelial cells by DNA-methylation-dependent and -independent mechanisms. Leukemia. [Link]
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5-Ethylisoxazole as a Ligand for Specific Protein Targets: Application Notes and Protocols
Abstract
The isoxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile chemical nature allows for a wide range of interactions with various protein targets, leading to applications in oncology, inflammation, and infectious diseases.[3] This guide provides a comprehensive overview of the experimental methodologies required to identify and characterize the interaction of 5-Ethylisoxazole, a representative isoxazole-containing small molecule, with a specific protein target. While direct literature on 5-Ethylisoxazole is limited, this document leverages established protocols for analogous isoxazole derivatives to provide a robust framework for researchers. We will detail a hypothetical scenario where 5-Ethylisoxazole is investigated as an inhibitor of a protein kinase, a common target class for isoxazole-containing compounds. This application note will cover biochemical and biophysical assays to determine binding affinity and kinetics, cell-based assays to assess cellular potency and mechanism of action, and structural biology approaches to elucidate the binding mode.
Introduction to 5-Ethylisoxazole and the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key structural feature in a variety of FDA-approved drugs and clinical candidates.[4][5] Its electronic properties and ability to act as a hydrogen bond acceptor and donor make it an attractive component for designing ligands that can specifically interact with the active sites of proteins.[6] Isoxazole derivatives have been successfully developed as inhibitors of enzymes such as cyclooxygenases (COX)[7], carbonic anhydrases[6][8], and protein kinases, as well as modulators of nuclear receptors.[9][10]
5-Ethylisoxazole, with its simple substitution pattern, serves as an excellent model compound for exploring the fundamental interactions of the isoxazole scaffold. Understanding its potential protein targets and mechanism of action can provide a foundation for the development of more complex and potent derivatives.
Experimental Workflow for Target Identification and Validation
The process of identifying and validating the protein target of a small molecule like 5-Ethylisoxazole is a multi-step endeavor. A typical workflow begins with broad screening to identify potential protein interactors, followed by more focused biochemical and biophysical assays to confirm direct binding and determine affinity. Finally, cell-based assays are employed to elucidate the physiological consequences of this interaction.
Figure 1: General experimental workflow for the identification and validation of a protein target for 5-Ethylisoxazole.
In Vitro Characterization of 5-Ethylisoxazole as a Kinase Inhibitor
For the purpose of this guide, we will hypothesize that initial screening has identified "Kinase-X" as a putative protein target for 5-Ethylisoxazole. The following protocols detail the steps to confirm and quantify this interaction.
Biochemical Assay: Kinase Activity
The primary method to determine if 5-Ethylisoxazole inhibits the enzymatic activity of Kinase-X is a direct kinase assay. This can be performed using various formats, including radiometric, fluorescence, or luminescence-based readouts.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-Ethylisoxazole in 100% DMSO.
-
Prepare a 2X Kinase-X enzyme solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
-
Assay Procedure:
-
Create a serial dilution of 5-Ethylisoxazole in kinase reaction buffer.
-
Add 5 µL of the 5-Ethylisoxazole dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X Kinase-X enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the 5-Ethylisoxazole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Value |
| IC50 | The concentration of an inhibitor where the response is reduced by half. |
| Hill Slope | Describes the steepness of the curve. |
| Maximal Inhibition | The maximum percentage of inhibition achieved. |
Table 1: Key parameters derived from the kinase activity assay.
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.
Protocol: SPR Analysis
-
Protein Immobilization:
-
Immobilize recombinant Kinase-X onto a CM5 sensor chip via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of concentrations of 5-Ethylisoxazole in running buffer.
-
Inject the 5-Ethylisoxazole solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Parameter | Description |
| ka (M⁻¹s⁻¹) | Association rate constant, reflecting the rate of complex formation. |
| kd (s⁻¹) | Dissociation rate constant, reflecting the stability of the complex. |
| KD (M) | Equilibrium dissociation constant (kd/ka), a measure of binding affinity. |
Table 2: Kinetic parameters obtained from SPR analysis.
Cellular Characterization of 5-Ethylisoxazole
Once direct binding and in vitro inhibition are established, the next critical step is to determine the effect of 5-Ethylisoxazole in a cellular context.
Cell Viability Assay
This assay determines the concentration at which 5-Ethylisoxazole induces cell death or inhibits proliferation in a cancer cell line known to be dependent on Kinase-X activity.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 5-Ethylisoxazole for 72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Target Engagement and Pathway Modulation: Western Blotting
Western blotting can be used to confirm that 5-Ethylisoxazole is engaging its target in cells and modulating the downstream signaling pathway.
Protocol: Western Blot Analysis
-
Cell Lysis:
-
Treat cells with 5-Ethylisoxazole for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies against phosphorylated Kinase-X (p-Kinase-X), total Kinase-X, a phosphorylated downstream substrate (p-Substrate), total Substrate, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the effect of 5-Ethylisoxazole on the phosphorylation status of Kinase-X and its substrate.
-
Figure 2: A hypothetical signaling pathway modulated by 5-Ethylisoxazole through the inhibition of Kinase-X.
Structural Elucidation of the 5-Ethylisoxazole-Kinase-X Complex
X-ray crystallography provides high-resolution structural information on how a ligand binds to its protein target, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[11][12]
Protocol: Co-crystallization
-
Protein-Ligand Complex Formation:
-
Incubate purified Kinase-X with a molar excess of 5-Ethylisoxazole.
-
-
Crystallization Screening:
-
Screen a wide range of crystallization conditions (precipitants, buffers, additives) using sitting-drop or hanging-drop vapor diffusion methods.
-
-
Crystal Optimization and Harvesting:
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Harvest the crystals and cryo-protect them for data collection.
-
-
X-ray Diffraction Data Collection:
-
Collect diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure by molecular replacement.
-
Refine the model of the Kinase-X-5-Ethylisoxazole complex.
-
The resulting structure will reveal the specific amino acid residues involved in binding and the orientation of 5-Ethylisoxazole within the active site, guiding the design of more potent and selective analogs.
Conclusion
While 5-Ethylisoxazole is a simple isoxazole derivative, the experimental framework outlined in this application note provides a comprehensive and robust strategy for its characterization as a ligand for a specific protein target. By employing a combination of biochemical, biophysical, cellular, and structural biology techniques, researchers can thoroughly investigate its mechanism of action and pave the way for the development of novel therapeutics based on the versatile isoxazole scaffold. The protocols and principles described herein are broadly applicable to the study of other small molecule-protein interactions.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]
-
Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30165–30177. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1247070. [Link]
-
Du, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30165–30177. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
ResearchGate. (n.d.). Examples of isoxazole-containing drugs. [Link]
-
ResearchGate. (n.d.). Biochemical analysis and X-ray crystallography data for isoxazole.... [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]
-
de Vries, H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11018–11030. [Link]
-
Wünsch, D., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 25(24), 5961. [Link]
-
MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. [Link]
-
Hylsová, M., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal. [Link]
-
ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
-
ACS Publications. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]
-
Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 15(1), 167–174. [Link]
-
Wikipedia. (n.d.). Serotonin transporter. [Link]
-
ResearchGate. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. [Link]
-
Bianchi, N., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Investigational New Drugs, 33(1), 1–12. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
ResearchGate. (2022). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]
-
Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(8), 669–680. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
-
Allen, J., et al. (n.d.). Structures of proteins and cofactors: X-ray crystallography. Arizona State University. [Link]
-
MDPI. (2018). Protein X-ray Crystallography and Drug Discovery. [Link]
Sources
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- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit [scilit.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Synthesis of 5-Ethylisoxazole-Containing Heterocycles
Introduction: The 5-Ethylisoxazole Pharmacophore
The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and pyridine rings. While methyl-substituted isoxazoles (e.g., Valdecoxib, Leflunomide) are common, the 5-ethylisoxazole moiety offers distinct physicochemical advantages:
-
Lipophilicity Modulation: The ethyl group increases LogP by approximately 0.5 units compared to a methyl group, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
Steric Occlusion: The additional methylene unit provides steric bulk that can fill hydrophobic pockets in target proteins (e.g., BET bromodomains) more effectively than a methyl group, improving binding affinity.
-
Metabolic Stability: The 5-ethyl group is less prone to rapid oxidative metabolism compared to benzylic-like methyl groups in certain electronic environments.
This application note details two distinct, validated protocols for synthesizing 5-ethylisoxazole scaffolds, selected based on the required substitution pattern and scale.
Strategic Pathway Selection
Selecting the correct synthetic route is critical for regiocontrol and yield. We categorize the methods into Condensation (for scale-up of simple cores) and [3+2] Cycloaddition (for diverse library generation).
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on the desired final structure.
Method A: Condensation Protocol (The Scale-Up Route)
Target: 5-Ethylisoxazol-3-ol (and its tautomer 5-ethylisoxazol-3(2H)-one). Application: Ideal for creating a core building block that can be chlorinated (POCl3) and then coupled via Suzuki/Buchwald reactions.
Mechanistic Insight
The reaction involves the condensation of hydroxylamine with a
Protocol A: Synthesis of 5-Ethylisoxazol-3-ol
Reagents:
-
Ethyl 3-oxopentanoate (CAS: 4949-44-4)
-
Hydroxylamine hydrochloride (
)[2] -
Sodium Hydroxide (NaOH)
-
Solvent: Water/Ethanol (1:1 v/v)
Step-by-Step Procedure:
-
Preparation of Hydroxylamine Base:
-
Dissolve
(1.1 equiv) in a minimum amount of water. -
Slowly add NaOH (1.1 equiv) at 0°C to liberate the free amine. Critical: Keep temperature <5°C to prevent decomposition.
-
-
Condensation:
-
Add Ethyl 3-oxopentanoate (1.0 equiv) dropwise to the hydroxylamine solution while maintaining the temperature at 0–5°C.
-
Note: The reaction is exothermic. Rapid addition leads to side products.
-
Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (80°C) for 3 hours.
-
Monitor by TLC (50% EtOAc/Hexane). The starting material spot (
) should disappear, and a polar spot ( , streaks) should appear.
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Acidify carefully with conc. HCl to pH ~2. Reason: The product exists as a salt in basic media. Acidification precipitates the neutral isoxazol-3-ol.
-
Cool in an ice bath for 30 minutes. The product usually precipitates as a white/off-white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Yield Expectation: 75–85%
Validation:
Method B: [3+2] Cycloaddition (The Diversity Route)
Target: 3-Substituted-5-ethylisoxazoles. Application: Rapid generation of libraries where the 3-position varies (aryl, heteroaryl) and the 5-ethyl group is constant.
Mechanistic Insight
This method utilizes the Huisgen 1,3-dipolar cycloaddition. The key is the in situ generation of a nitrile oxide from an aldoxime.[3] The reaction with a terminal alkyne (1-butyne) is highly regioselective for the 5-substituted isoxazole due to steric hindrance at the 4-position.
Protocol B: Synthesis of 3-Phenyl-5-ethylisoxazole (Model)
Reagents:
-
Benzaldehyde oxime (Precursor for nitrile oxide)
-
N-Chlorosuccinimide (NCS) (Chlorinating agent)
-
1-Butyne (Dipolarophile, gas or solution)
-
Triethylamine (
) (Base for elimination)[4] -
Solvent: DMF or DCM
Step-by-Step Procedure:
-
Chlorination (Formation of Hydroximoyl Chloride):
-
Dissolve Benzaldehyde oxime (1.0 equiv) in DMF (0.5 M concentration).
-
Add NCS (1.1 equiv) portion-wise at room temperature.
-
Observation: The reaction may initiate with a slight exotherm. Stir for 1 hour.
-
Check: Verify disappearance of oxime by TLC.
-
-
Cycloaddition:
-
Cool the mixture to 0°C.
-
Bubble 1-Butyne gas into the solution (or add excess if using a condensed liquid/solution) for 15 minutes. Note: 1-Butyne boils at 8°C; using a sealed tube or a solution in THF is recommended for easier handling.
-
Dropwise Addition of Base (Critical Step): Dissolve
(1.2 equiv) in DMF. Add this solution very slowly over 30–60 minutes to the reaction mixture. -
Reason: Slow addition keeps the concentration of the unstable nitrile oxide low, preventing dimerization to furoxan byproducts.
-
-
Completion:
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Workup:
-
Pour the mixture into ice water. Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine (to remove DMF).
-
Dry over
and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexane/EtOAc gradient). The 3,5-disubstituted product is typically less polar than the oxime.
-
Yield Expectation: 60–75%
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Incomplete cyclization | Ensure reflux time is sufficient (>3h). Check pH during precipitation; product is soluble in base. |
| Furoxan Byproduct (Method B) | Nitrile oxide dimerization | Slower addition of |
| Wrong Regioisomer (Method B) | Internal alkyne used | Use terminal alkynes (1-butyne) for exclusive 5-substitution. Internal alkynes yield mixtures. |
| Exotherm Control | NCS addition is exothermic | Add NCS in 5 portions over 20 minutes. Use a water bath. |
Workflow Visualization (Method B)
The following diagram illustrates the critical "slow addition" logic required for the cycloaddition protocol to prevent side reactions.
Figure 2: Reaction workflow for Method B. The slow addition of Et3N is the control point to favor the Product pathway over Dimerization.
References
-
Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958.
-
Himo, F., et al. (2005). Mechanisms of Huisgen Cycloadditions. Journal of the American Chemical Society, 127(1), 210–216.
-
Liu, K., et al. (2018). Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry, 83(5), 2690–2697.
-
Wakefield, B. J. (2013).[5] The Chemistry of Organolithium Compounds. Elsevier. (Reference for lithiation/functionalization of isoxazoles).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors [mdpi.com]
- 4. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Practical Guide to the Synthesis of 5-Ethylisoxazole via 1,3-Dipolar Cycloaddition
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 5-ethylisoxazole, a valuable heterocyclic motif in medicinal chemistry and drug development. The protocol herein leverages the robust and highly efficient 1,3-dipolar cycloaddition reaction between an in situ generated nitrile oxide and a terminal alkyne. We present a reliable method for the generation of propanenitrile oxide from propanaldoxime utilizing a mild and effective oxidation system. This guide is intended for researchers, scientists, and professionals in drug development, offering a self-validating protocol grounded in established chemical principles.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds that feature prominently in a wide array of pharmaceutical agents, agrochemicals, and advanced materials.[1][2] The isoxazole ring system serves as a key pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding, which is critical for molecular recognition at biological targets.[2] The [3+2] cycloaddition of a nitrile oxide with an alkyne stands as one of the most powerful and versatile strategies for the construction of the isoxazole core.[1][3] This approach offers a high degree of control over regioselectivity, leading to specifically substituted isoxazole derivatives.
Reaction Principle: The 1,3-Dipolar Cycloaddition
The cornerstone of this synthesis is the 1,3-dipolar cycloaddition, a pericyclic reaction that involves the concerted addition of a 1,3-dipole (propanenitrile oxide) to a dipolarophile (but-1-yne) to form a five-membered heterocyclic ring.[3] Nitrile oxides are transient species and are therefore generated in situ to be trapped by the dipolarophile.[1][4]
Several methods exist for the generation of nitrile oxides, including the oxidation of aldoximes, the dehydration of primary nitroalkanes, and the dehydrohalogenation of hydroximoyl chlorides.[4][5] For this protocol, we have selected the oxidation of an aldoxime due to the ready availability of the precursor, the mild reaction conditions, and the "green" nature of some of the available oxidizing agents.[4][6]
Experimental Workflow and Logic
The synthesis of 5-ethylisoxazole is achieved through a two-step, one-pot procedure. The first step involves the formation of propanaldoxime from propanal and hydroxylamine hydrochloride. The second, and key, step is the in situ generation of propanenitrile oxide from the aldoxime and its subsequent 1,3-dipolar cycloaddition with but-1-yne.
Caption: Experimental workflow for the synthesis of 5-ethylisoxazole.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5-ethylisoxazole on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Propanal | ≥97% | Sigma-Aldrich | |
| Hydroxylamine hydrochloride | 99% | Acros Organics | |
| Sodium bicarbonate | ≥99.5% | Fisher Scientific | |
| But-1-yne | ≥98% | TCI Chemicals | Can be bubbled from a cylinder |
| Sodium chloride | ACS grade | VWR | |
| Oxone® (potassium peroxymonosulfate) | Alfa Aesar | ||
| Ethyl acetate | HPLC grade | Merck | For extraction and chromatography |
| Hexanes | HPLC grade | Merck | For chromatography |
| Anhydrous magnesium sulfate | For drying | ||
| Deionized water |
Step-by-Step Procedure
-
Preparation of Propanaldoxime Solution:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (5.56 g, 80 mmol).
-
Dissolve the hydroxylamine hydrochloride in deionized water (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium bicarbonate (6.72 g, 80 mmol) in deionized water (50 mL).
-
Slowly add the sodium bicarbonate solution to the hydroxylamine hydrochloride solution with vigorous stirring.
-
To this solution, add propanal (4.64 g, 80 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of propanaldoxime can be monitored by TLC.
-
-
In situ Generation of Propanenitrile Oxide and Cycloaddition:
-
To the flask containing the aqueous solution of propanaldoxime, add ethyl acetate (100 mL).
-
Add but-1-yne (6.48 g, 120 mmol).
-
In a separate beaker, prepare a solution of Oxone® (49.2 g, 80 mmol) and sodium chloride (4.68 g, 80 mmol) in deionized water (100 mL).
-
Add the Oxone®/NaCl solution to the reaction mixture dropwise over 30 minutes. An exotherm may be observed; maintain the temperature below 30 °C with a water bath if necessary.
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (disappearance of the aldoxime).
-
-
Work-up and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-ethylisoxazole as a colorless to pale yellow oil.
-
Characterization of 5-Ethylisoxazole
The identity and purity of the synthesized 5-ethylisoxazole should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.0 (s, 1H, isoxazole H-3), 6.1 (s, 1H, isoxazole H-4), 2.8 (q, J=7.6 Hz, 2H, -CH₂CH₃), 1.3 (t, J=7.6 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 171.0 (C-5), 150.0 (C-3), 100.0 (C-4), 22.0 (-CH₂CH₃), 12.0 (-CH₂CH₃).
-
Mass Spectrometry (EI): m/z (%) 97 (M⁺), 82, 68, 54.
Troubleshooting and Key Considerations
-
Low Yield of Aldoxime: Ensure the temperature is kept low during the addition of propanal to minimize side reactions.
-
Incomplete Cycloaddition: Vigorous stirring is crucial for this biphasic reaction to ensure efficient mass transfer between the aqueous and organic phases. If the reaction stalls, gentle heating (e.g., 40 °C) can be applied, but this may also promote dimerization of the nitrile oxide.
-
Formation of Furoxan Byproduct: The primary byproduct can be the furoxan, formed from the dimerization of the nitrile oxide. This can be minimized by ensuring a slight excess of the dipolarophile (but-1-yne) is present and by maintaining a controlled rate of nitrile oxide generation.
-
Purification Challenges: 5-Ethylisoxazole is a relatively volatile compound. Care should be taken during solvent removal to avoid product loss.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of 5-ethylisoxazole via a 1,3-dipolar cycloaddition. The use of an in situ generated nitrile oxide from an aldoxime precursor offers a safe and efficient route to this important heterocyclic compound. The provided methodology, grounded in established chemical principles, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry.
References
- BenchChem. (2025). A Comparative Guide to the Generation of Nitrile Oxides for Cycloaddition Reactions.
- Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969.
-
Kim, J., & Gevorgyan, V. (2006). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 8(25), 5841–5843. [Link]
-
Myers, A. G., & Barbay, J. K. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2(19), 2947–2950. [Link]
-
Wang, G.-W., Yuan, Y.-C., & Li, J.-T. (2014). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Journal of Physical Organic Chemistry, 27(11), 919-924. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.
-
Kumar, A. S., & Lokanatha Rai, K. M. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(8), 1731-1735. [Link]
-
Hess, K. R., & McQuade, D. T. (2017). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2017(4), M960. [Link]
-
Reddy, C. R., & Rao, K. S. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 19(6), 7837–7851. [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazoles via [4+1] cycloaddition. [Link]
-
D'hooge, F., et al. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 23(9), 2289. [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]
-
van Berkel, S. S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(10), 2922-2924. [Link]
-
Wikipedia. (2023, December 2). 1,3-Dipolar cycloaddition. [Link]
-
MDPI. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
ResearchGate. (n.d.). The cycloaddition of nitrile oxide from aldoxime to alkynes mediated by KCl and oxone. [Link]
-
Royal Society of Chemistry. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-10. [Link]
-
SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. [Link]
- Google Patents. (1970).
-
MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]
-
National Center for Biotechnology Information. (1991). Purification and Characterization of Isoperoxidases Elicited by Aspergillus flavus in Cotton Ovule Cultures. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Ethylisoxazole
Welcome to the technical support center for the synthesis of 5-Ethylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields.
Foundational Synthesis: The Cyclocondensation Pathway
The most common and direct route to 5-Ethylisoxazole is the cyclocondensation reaction between a β-ketoester, such as ethyl 3-oxopentanoate, and hydroxylamine hydrochloride.[1] This method is favored for its accessible starting materials. However, its success hinges on precise control over reaction parameters to avoid common pitfalls like low yield and regioisomer formation.
Experimental Protocol: Baseline Synthesis of 5-Ethylisoxazole
This protocol provides a standard procedure. Subsequent sections will address how to modify these steps to troubleshoot specific issues.
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in ethanol.
-
Base Addition : To the stirred solution, add a base such as sodium acetate (1.1 eq) or pyridine (1.1 eq) and stir for 10-15 minutes at room temperature.
-
Substrate Addition : Add ethyl 3-oxopentanoate (1.0 eq) dropwise to the mixture.
-
Reaction : Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction : Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent. The crude product can be purified by vacuum distillation to yield pure 5-Ethylisoxazole.
Troubleshooting Guide & Core Concepts
This section addresses the most frequent challenges in a question-and-answer format, providing both the "how" and the "why" for each solution.
Q1: My reaction yield is critically low or has failed completely. Where should I start troubleshooting?
Low or no yield is a multifaceted problem that requires a systematic approach to diagnose.[2] The issue typically lies in one of three areas: starting materials, reaction conditions, or workup procedure.
Causality: The cyclocondensation reaction is a delicate equilibrium-driven process. The integrity of your reagents and the fine-tuning of the reaction environment are paramount to push this equilibrium towards the desired product.
Below is a logical workflow to diagnose the issue:
Caption: Regioselective pathways in 5-Ethylisoxazole synthesis.
Strategies for Improving Regioselectivity:
Controlling regioselectivity is primarily achieved by manipulating the electronic properties of the carbonyls and the reaction conditions. [2]
| Parameter | Condition for 5-Ethylisoxazole (Desired) | Rationale |
|---|---|---|
| pH Control | Mildly acidic (pH 4-5) | Protonation of the carbonyl oxygen increases the electrophilicity of both carbonyls, but the effect is more pronounced on the ketone, making it the preferred site of attack for the hydroxylamine nucleophile. |
| Solvent | Aprotic solvents (e.g., Toluene, THF) | Solvents can influence the keto-enol equilibrium and the solvation of intermediates. Aprotic solvents may favor the desired pathway over protic solvents like ethanol in some cases. |
| Base | Use of a weaker base (e.g., Sodium Acetate) | Stronger bases can deprotonate the hydroxylamine or the dicarbonyl compound, altering the nucleophilicity and potentially favoring the undesired pathway. |
Recommended Protocol for High Regioselectivity:
-
Combine ethyl 3-oxopentanoate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in toluene.
-
Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TSA), to maintain a slightly acidic environment.
-
Heat the reaction to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Monitor the reaction closely by TLC or GC-MS to confirm the selective formation of the desired isomer.
Q3: My product is impure after workup. What are the best practices for purification?
Product purity is essential, especially in drug development. Impurities can arise from unreacted starting materials, the undesired regioisomer, or decomposition products.
Causality: The isoxazole ring, while aromatic, can be susceptible to ring-opening under harsh conditions, particularly strongly basic or reductive environments. [2]Aggressive purification methods can lead to yield loss.
Troubleshooting Purification:
| Symptom | Probable Cause | Recommended Solution |
| Oily residue, broad NMR peaks | Residual starting materials or solvent | Vacuum Distillation : 5-Ethylisoxazole is a liquid. Distillation is highly effective for removing non-volatile impurities and less volatile regioisomers. Ensure the vacuum is stable and the temperature is controlled to prevent decomposition. |
| Two closely-eluting spots on TLC | Presence of regioisomer | Flash Column Chromatography : If distillation is insufficient to separate isomers, use silica gel chromatography. A non-polar eluent system (e.g., Hexane:Ethyl Acetate gradient) is typically effective. |
| Product darkens or degrades over time | Product instability, possible decomposition | Milder Workup : Avoid using strong bases like NaOH or KOH in the aqueous wash. Use a saturated sodium bicarbonate solution instead. Protect the purified product from light and store it under an inert atmosphere (Nitrogen or Argon) at a low temperature. [2] |
Frequently Asked Questions (FAQs)
-
What is the optimal base for this synthesis? For general synthesis, weaker organic bases like pyridine or triethylamine are effective. [3]For improving regioselectivity, using a salt of a weak acid, like sodium acetate, is often preferred as it provides a buffered, mildly acidic environment when paired with hydroxylamine hydrochloride.
-
How can I effectively monitor the reaction? Thin Layer Chromatography (TLC) is the most common method. Use a silica plate and an eluent system like 3:1 Hexane:Ethyl Acetate. Stain with potassium permanganate to visualize the spots. The disappearance of the ethyl 3-oxopentanoate spot is a good indicator of reaction completion. For quantitative analysis and isomer ratio determination, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
Are there alternative synthetic routes? Yes, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful method for constructing the isoxazole ring. [4][5]For 5-Ethylisoxazole, this would involve the reaction of but-1-yne with acetonitrile oxide. While this method can offer excellent control over regioselectivity, it often requires the in situ generation of the nitrile oxide, which can be unstable and prone to dimerization. [2]This route is generally considered for more complex isoxazole targets where the cyclocondensation approach is not feasible.
References
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
-
Nano Biori Letters. Construction of Isoxazole ring: An Overview. Available at: [Link]
- Molecules. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- RSC Advances. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
-
ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... Available at: [Link]
- Connected Papers. Cyclization with hydroxylamine hydrochloride: Significance and symbolism.
- Molecules. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Journal of the Turkish Chemical Society. A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions.
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
Scaling up 5-Ethylisoxazole synthesis from lab to pilot plant
Introduction: The Scale-Up Challenge
Transitioning 5-Ethylisoxazole from gram-scale glassware to a kilogram-scale pilot reactor is not merely a multiplication of quantities; it is a translation of physics. In the lab, heat dissipation is instantaneous. In the pilot plant, it is the primary adversary.
This guide addresses the specific industrial route: Claisen condensation of 2-butanone (MEK) with ethyl formate, followed by cyclization with hydroxylamine. This route is chosen for its atom economy, but it introduces biphasic kinetics and thermal risks that are invisible on the benchtop.
Process Flow Visualization
The following diagram outlines the critical decision gates in the scale-up workflow.
Figure 1: Critical workflow for transitioning 5-Ethylisoxazole to pilot scale. Note the mandatory calorimetry gate before reactor loading.
Critical Process Parameters (CPP) & Safety
Before troubleshooting, you must validate your safety envelope. Hydroxylamine (HA) is a known explosion hazard if concentrated or heated near its decomposition onset.
Safety Warning: Hydroxylamine Handling
-
Hazard: Free base hydroxylamine is thermally unstable.
-
Control: Never exceed 60°C during the cyclization phase without DSC data. Ensure the system remains acidic to neutral (pH 4–6) during the bulk of the reaction; free base accumulation occurs at pH > 7.
-
Material Compatibility: Do NOT use mild steel or iron-containing alloys for the reactor or agitation shaft. Iron catalyzes the decomposition of hydroxylamine. Use Hastelloy or Glass-Lined Reactors (GLR).
Scale-Up Data Table
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L GLR) | Impact on 5-Ethylisoxazole |
| Heat Transfer Area/Vol | High ( | Low ( | Risk: Runaway exotherm during |
| Dosing Strategy | Pour/Dropwise (10 min) | Metered Pump (2-4 hours) | Risk: Extended residence time affects impurity profile. |
| Agitation | Magnetic Bar | Impeller (Anchor/Pitched) | Issue: Sodium salt of intermediate is a thick slurry.[1] |
| Purification | Column/Rotovap | Vacuum Distillation | Issue: Product degrades/colors if pot temp > 100°C. |
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by process chemists during the MEK/Ethyl Formate route.
Phase 1: Claisen Condensation (Formation of Sodium Salt)
Q: The reaction mixture turned into a solid brick, stalling the agitator. What happened?
-
Cause: The sodium salt of 1-hydroxy-1-penten-3-one precipitates out of the ether/toluene solvent. In the lab, you likely added solvent to keep it stirring. In the pilot plant, "adding more solvent" kills your batch productivity (throughput).
-
Solution:
-
Solvent Switch: Do not use pure diethyl ether (flammability/volatility issues). Use a Toluene/MTBE mixture.
-
Shear Rate: Use a high-torque anchor impeller, not a marine propeller. The slurry is shear-thinning.
-
Protocol Adjustment: Start with a "heel" of solvent and dose the base (NaOMe) and MEK/Formate mixture simultaneously (co-dosing) to maintain a manageable slurry density.
-
Q: My yield is <60%, and I see unreacted 2-butanone (MEK).
-
Cause: Moisture ingress. Sodium methoxide (NaOMe) is extremely hygroscopic. If it reacts with water, it forms NaOH and Methanol. NaOH is not a strong enough base to drive the Claisen condensation effectively against the equilibrium.
-
Diagnostic: Check the water content of your solvent and MEK (Karl Fischer titration). It must be <0.05%.
-
Corrective Action: Dry solvents over molecular sieves. Ensure the reactor is pressure-tested and blanketed with dry Nitrogen (
).
Phase 2: Cyclization (The Regioselectivity Challenge)
Q: I am seeing high levels of the 3-Ethyl isomer (impurity) instead of the 5-Ethyl isomer (target). Why?
-
The Mechanism: The reaction of hydroxylamine with the
-keto aldehyde salt is regioselective but pH-dependent.-
Path A (Target): Nucleophilic attack of
on the aldehyde carbon (C1) 5-Ethylisoxazole. -
Path B (Impurity): Attack on the ketone carbon (C3)
3-Ethylisoxazole.
-
-
The Trigger: The aldehyde carbon is electronically more electrophilic. However, if the pH drops too low (strongly acidic), the differential reactivity is compressed. If the pH is too high, the reaction slows, and thermodynamic equilibration may favor the wrong isomer.
-
Solution: Maintain pH between 4.0 and 5.5 during the addition of the intermediate salt to the hydroxylamine solution. Buffer with Sodium Acetate if necessary.
Q: The reaction stalled. I have intermediate left, but adding more Hydroxylamine doesn't help.
-
Cause: Salt encapsulation. If you are adding the solid sodium salt into the aqueous hydroxylamine, the salt may form "gumballs" coated in product, preventing the core from reacting.
-
Solution: Dissolve or suspend the sodium salt in water before mixing with the hydroxylamine hydrochloride solution. A homogeneous biphasic mix (Liquid-Liquid) is superior to Solid-Liquid transfer at scale.
Phase 3: Purification
Q: The distillate is yellow/brown instead of clear.
-
Cause: 5-Ethylisoxazole is sensitive to oxidation, especially at elevated temperatures.
-
Solution:
-
Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) to the crude pot before distillation.
-
Vacuum: Distill at the lowest possible pressure (<20 mbar) to keep the pot temperature below 80°C.
-
Inerting: Break vacuum only with Nitrogen, never air.
-
Reaction Mechanism & Troubleshooting Logic
The following diagram illustrates the chemical pathways and where specific impurities arise.
Figure 2: Mechanistic pathway showing the divergence between the target 5-ethyl isomer and the 3-ethyl impurity.
Standard Operating Procedure (SOP) - Pilot Scale
Scale: 10 kg Batch (Theoretical)
Step 1: Claisen Condensation
-
Inerting: Purge 100L Glass-Lined Reactor (GLR) with
. -
Charging: Charge Toluene (40 L) and Sodium Methoxide (solid, 6.0 kg, 1.1 eq) . Cool to 5°C.
-
Dosing: Mix 2-Butanone (7.2 kg, 1.0 eq) and Ethyl Formate (8.1 kg, 1.1 eq) in a header tank.
-
Reaction: Dose the mixture into the reactor over 4 hours , maintaining internal temperature
.-
Note: Agitation must be set to maximum efficient RPM (approx 120 RPM for anchor) as slurry thickens.
-
-
Aging: Stir at 20°C for 6 hours.
Step 2: Cyclization
-
Preparation: In a separate vessel, dissolve Hydroxylamine Hydrochloride (7.6 kg, 1.1 eq) in Water (25 L) . Cool to 0-5°C.
-
Quench/Transfer: Pump the thick organic slurry (Step 1) into the aqueous hydroxylamine solution.
-
Critical:Reverse addition (Slurry into Acid) is preferred to keep the pH low initially and control the exotherm.
-
-
pH Adjustment: The pH will drop. Slowly dose 50% NaOH to maintain pH 4.5–5.5.
-
Exotherm Alert: This neutralization generates significant heat. Do not exceed 40°C.
-
-
Reflux: Once addition is complete, heat to 60°C for 2 hours to complete cyclization.
Step 3: Work-up
-
Separation: Stop agitation. Allow phases to separate (30 min). The product is in the upper Toluene layer.
-
Extraction: Extract the aqueous layer once with Toluene (10 L) to recover dissolved product.
-
Distillation: Combine organic layers. Strip Toluene under vacuum (100 mbar, 50°C).
-
Final Purification: Distill product at 10-20 mbar. Collect fraction boiling at ~65-70°C (pressure dependent).
References
-
Organic Syntheses, Coll. Vol. 3, p. 390 (1955). Isoxazole synthesis via 1,3-dicarbonyls.Link
-
Cisneros, et al. (2010). Safety of Hydroxylamine: Thermal decomposition hazards. Process Safety Progress. Link
-
US Patent 2760986A. Process for preparing beta-ketoacetals (Intermediate synthesis).Link
-
Breukelman, S. P., et al. (1984). Regioselectivity in the reaction of hydroxylamine with 1,3-diketones. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
Technical Support Center: 5-Ethylisoxazole Stability & Storage Guide
Executive Summary: The Stability Profile
5-Ethylisoxazole (Alkylated heterocyclic liquid) is generally stable under ambient conditions but possesses specific vulnerabilities inherent to the isoxazole ring system. Unlike simple aromatics like benzene, the isoxazole ring contains a weak N–O bond (bond dissociation energy ~55 kcal/mol) which is the primary failure point during storage.
Critical Degradation Vectors:
-
Base-Catalyzed Ring Opening: The C3-proton (if unsubstituted) is acidic (pKa ~20-22). Strong bases can deprotonate this position, triggering a concerted N–O bond cleavage to form cyano-ketones.
-
Photochemical Rearrangement: UV irradiation causes homolytic cleavage of the N–O bond, leading to irreversible isomerization into oxazoles or azirines.
-
Oxidative Stress: While the ring is robust, the ethyl side chain can undergo benzylic-type oxidation under harsh conditions.
Storage Protocol: The "Gold Standard" Workflow
Do not rely on the supplier's shipping packaging for long-term storage. Transfer and stabilize immediately upon receipt.
Physical Properties Reference
| Property | Value (Approx.) | Note |
| State | Liquid | Colorless to pale yellow oil. |
| Boiling Point | ~140–145°C | Extrapolated from 5-Methylisoxazole (122°C). |
| Flash Point | ~40–50°C | Flammable. Handle in fume hood. |
| Storage Temp | 2°C to 8°C | Refrigerator.[1] Freeze (-20°C) for >6 months storage. |
Step-by-Step Storage Workflow
Figure 1: Standard Operating Procedure for receiving and storing labile heterocycles.
Troubleshooting & FAQs
Q1: My sample has turned from colorless to yellow/brown. Is it still usable?
Diagnosis: This indicates N-O bond cleavage or oxidation polymerization. The "yellow" color often comes from the formation of conjugated nitriles or diazo-species formed during ring opening.
-
Action: Check purity via GC-MS or NMR.
-
Threshold: If purity is >95%, you can use it for crude reactions. If <95%, re-distill under reduced pressure.
-
Prevention: This usually happens if the bottle was left in direct light or if the cap was not tight (oxygen ingress).
Q2: Can I store 5-Ethylisoxazole dissolved in solvent?
Answer: Only for short periods (<1 week) and never in nucleophilic or protic solvents (e.g., Methanol, Ethanol, Water).
-
Risk: In protic solvents, trace acid/base can catalyze the addition of the solvent across the C=N bond or facilitate ring opening.
-
Recommendation: If you must store a solution, use anhydrous Dichloromethane (DCM) or Toluene stored over molecular sieves.
Q3: Why is Argon preferred over Nitrogen for the inert overlay?
Technical Insight: 5-Ethylisoxazole is a liquid with significant volatility. Argon is denser than air and settles on the liquid surface, creating a more effective "blanket" than Nitrogen, which mixes more easily with air in the headspace. For volatile liquids, this density difference is crucial to prevent micro-oxidation.
Deep Dive: Degradation Mechanisms
Understanding how the molecule breaks down allows you to prevent it.
Mechanism A: Base-Catalyzed Ring Opening (The "Kemp" Pathway)
The most common degradation route in basic conditions (pH > 8). The base abstracts the proton at C3 (if unsubstituted), causing the electron density to shift and snap the N-O bond.
Mechanism B: Photochemical Isomerization
Exposure to UV light (even fluorescent lab lights over weeks) excites the molecule, leading to N-O homolysis. The molecule rearranges into an Azirine intermediate, which then expands into an Oxazole .[2] This is irreversible.
Figure 2: The two primary failure modes of the isoxazole ring. Note that the UV pathway leads to a stable isomer (Oxazole) which has the same mass, making it undetectable by low-res MS, requiring NMR for detection.
Analytical Validation
To verify the integrity of your stored 5-Ethylisoxazole, use the following parameters.
| Method | Key Diagnostic Feature | What to look for (Degradation) |
| 1H NMR (CDCl3) | Ring proton at C3 (~8.0 - 8.2 ppm) | Disappearance of C3 peak; appearance of broad alkyl peaks (polymerization) or aldehyde peaks (ring opening). |
| GC-MS | Molecular Ion (M+) | Appearance of peak with same Mass but different retention time (Oxazole isomer) or M+18 (Hydrolysis). |
| TLC | Silica (Hexane:EtOAc) | Baseline streaking (Polar ring-opened products) or new spot with similar Rf (Oxazole). |
References
-
Isoxazole Photochemistry: Mechanism of the photochemical rearrangement of isoxazoles to oxazoles.[2][3][4][5] Source: Wikipedia / General Heterocyclic Chemistry.
-
Base-Catalyzed Ring Opening: On the base catalysed ring opening of 3-unsubstituted isoxazoles. Source: Semantic Scholar / J. Chem. Soc.
-
General Stability Data: Safety Data Sheet (SDS) for Methyl/Ethyl Isoxazole derivatives. Source: Fisher Scientific / TCI Chemicals.
-
Mechanistic Analysis: Mechanistic Analysis of an Isoxazole-Oxazole Photoisomerization Reaction. Source: PubMed (NIH).
Sources
- 1. www3.paho.org [www3.paho.org]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Analysis of an Isoxazole-Oxazole Photoisomerization Reaction Using a Conical Intersection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of Synthesized 5-Ethylisoxazole Using 2D NMR
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock of reliable science. A synthesized compound is merely a hypothesis until its atomic connectivity is rigorously proven. This guide provides an in-depth, practical comparison of 2D NMR techniques for the structural validation of a synthesized small molecule, 5-Ethylisoxazole, demonstrating a self-validating workflow that ensures scientific integrity.
The Synthetic Challenge: Regiochemistry of Isoxazole Formation
The synthesis of substituted isoxazoles, a core scaffold in many pharmaceutical agents, often involves the reaction of a β-dicarbonyl equivalent with hydroxylamine.[1][2] A common synthetic route to ethylisoxazole might yield a mixture of two regioisomers: 5-Ethylisoxazole and 3-Ethylisoxazole. While 1D ¹H NMR can confirm the presence of an ethyl group and protons on an aromatic ring, it often fails to definitively distinguish between these two isomers. The subtle differences in chemical shifts may not be sufficient for absolute proof, creating a critical validation challenge.
This is where the power of two-dimensional NMR spectroscopy becomes indispensable. By correlating nuclear spins through bonds, we can piece together the molecular puzzle with certainty.[3] This guide will demonstrate how a logical application of three core 2D NMR experiments—¹H-¹H COSY, HSQC, and HMBC—provides an irrefutable validation of the 5-Ethylisoxazole structure.
The Self-Validating 2D NMR Workflow
Our approach is not simply to run a series of experiments, but to use them as a cross-validating system. Each experiment provides a piece of the puzzle, and together, they lock the structure into place.
Caption: Overall workflow for structural validation.
Experimental Data Acquisition
Representative Synthesis of 5-Ethylisoxazole
A mixture of 1,3-pentanedione (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (10 mL) was refluxed for 4 hours. The reaction was monitored by TLC. After completion, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography to yield 5-Ethylisoxazole.
NMR Spectroscopy Protocol
The purified compound (~20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.6 mL). All NMR spectra were acquired on a 500 MHz spectrometer.
-
¹H NMR: A standard proton experiment was run with 16 scans.
-
¹³C{¹H} NMR: A proton-decoupled carbon experiment was run with 1024 scans. DEPT-135 was used to differentiate CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY: A gradient-selected COSY experiment was acquired with 2 scans per increment over 256 increments in the F1 dimension.
-
HSQC: A gradient-selected, phase-sensitive HSQC experiment optimized for a ¹JCH of 145 Hz was acquired with 4 scans per increment over 256 increments.
-
HMBC: A gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz was acquired with 16 scans per increment over 256 increments.
Step-by-Step Spectral Interpretation
The core of the validation lies in methodically interpreting the spectral data. We will use hypothetical, but realistic, data for this demonstration.
Table 1: ¹H and ¹³C NMR Data for Synthesized 5-Ethylisoxazole (in CDCl₃)
| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 3 | 8.15 | s | 1H | 150.5 | CH |
| 4 | 6.05 | s | 1H | 100.2 | CH |
| 5 | - | - | - | 172.1 | C |
| 6 (CH₂) | 2.80 | q | 2H | 28.5 | CH₂ |
| 7 (CH₃) | 1.35 | t | 3H | 12.1 | CH₃ |
Step 1: Establishing the Ethyl Spin System with ¹H-¹H COSY
Expertise & Experience: The Correlation Spectroscopy (COSY) experiment is the first step in mapping the proton framework of a molecule.[4] It identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). A cross-peak in a COSY spectrum indicates a coupling interaction between the two protons at the corresponding chemical shifts on the F1 and F2 axes.[5]
Analysis:
-
A distinct cross-peak is observed between the quartet at δ 2.80 ppm and the triplet at δ 1.35 ppm.
-
Interpretation: This confirms that the protons of the methylene group (H-6) are scalar-coupled to the protons of the methyl group (H-7). This definitively establishes the presence of an isolated ethyl (-CH₂CH₃) fragment. The isoxazole protons at δ 8.15 (H-3) and δ 6.05 (H-4) show no cross-peaks, indicating they are not coupled to each other or to the ethyl group, which is consistent with the isoxazole ring structure.
Step 2: Linking Protons to Their Carbons with HSQC
Expertise & Experience: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons to which they are attached (¹JCH).[6][7] It is exceptionally powerful for unambiguously assigning the carbon signals for all protonated carbons.[4]
Analysis:
-
Correlation 1: The proton signal at δ 8.15 (H-3) shows a cross-peak to the carbon signal at δ 150.5 (C-3).
-
Correlation 2: The proton signal at δ 6.05 (H-4) shows a cross-peak to the carbon signal at δ 100.2 (C-4).
-
Correlation 3: The proton signal at δ 2.80 (H-6) shows a cross-peak to the carbon signal at δ 28.5 (C-6).
-
Correlation 4: The proton signal at δ 1.35 (H-7) shows a cross-peak to the carbon signal at δ 12.1 (C-7).
Interpretation: The HSQC spectrum allows us to assign the specific carbon resonances for every proton in the molecule. We now know the exact chemical shifts for C-3, C-4, C-6, and C-7. The quaternary carbon (C-5) does not appear in the HSQC spectrum as it has no attached protons.
Step 3: The Definitive Proof with HMBC
Trustworthiness: This is the critical, trust-building step. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[6][7] It is the key to connecting the molecular fragments and, in this case, to proving the position of the ethyl group on the isoxazole ring.
The Central Question: Do the methylene protons (H-6) of the ethyl group show a correlation to a ring carbon? If so, which one?
-
Hypothesis 1 (5-Ethylisoxazole): The methylene protons (H-6) should show a correlation to the quaternary carbon C-5 (a ³J coupling) and potentially to the methine carbon C-4 (a ²J coupling).
-
Hypothesis 2 (3-Ethylisoxazole): The methylene protons would instead show a correlation to the quaternary carbon C-3 and the methine carbon C-4.
Analysis & Interpretation:
Table 2: Key 2D NMR Correlations for Structural Validation
| Proton (δ ppm) | COSY Correlation (δ ppm) | HSQC Correlation (δ ppm) | Key HMBC Correlations (δ ppm) |
| 8.15 (H-3) | None | 150.5 (C-3) | 100.2 (C-4), 172.1 (C-5) |
| 6.05 (H-4) | None | 100.2 (C-4) | 150.5 (C-3), 172.1 (C-5) |
| 2.80 (H-6) | 1.35 (H-7) | 28.5 (C-6) | 172.1 (C-5) , 12.1 (C-7) |
| 1.35 (H-7) | 2.80 (H-6) | 12.1 (C-7) | 28.5 (C-6) |
The HMBC spectrum reveals the decisive correlation:
-
The methylene protons (H-6) at δ 2.80 ppm show a strong cross-peak to the quaternary carbon at δ 172.1 ppm.
This observation is only possible if the ethyl group is attached to C-5. This is a three-bond coupling (H6-C6-C5) that directly links the ethyl fragment to the C-5 position of the isoxazole ring. The absence of a correlation from H-6 to C-3 (δ 150.5) definitively rules out the 3-Ethylisoxazole isomer.
Furthermore, the ring protons provide confirmatory data. H-3 (δ 8.15) shows correlations to both C-4 and C-5, and H-4 (δ 6.05) shows correlations to C-3 and C-5, perfectly mapping the connectivity of the isoxazole ring itself.
Caption: Key HMBC correlations confirming the 5-ethyl position.
Conclusion: A Triad of Evidence
By systematically applying a suite of 2D NMR experiments, we have moved from a reasonable hypothesis based on 1D NMR to an irrefutable structural proof.
-
COSY established the ethyl group as an intact spin system.
-
HSQC assigned the specific ¹³C chemical shifts to the protons of the ethyl group and the isoxazole ring.
-
HMBC provided the critical long-range correlation that connected the ethyl group's methylene protons (H-6) directly to the C-5 position of the isoxazole ring.
This self-validating workflow, where each experiment builds upon and confirms the last, represents a robust and trustworthy methodology for structural elucidation in modern chemical research. It provides the high-fidelity data required for publications, patent filings, and regulatory submissions, ensuring the integrity and reproducibility of the scientific record.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. doi:10.4172/2155-9872.S1-001. Retrieved from [Link]
-
Jeol USA, Inc. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]
-
OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Field, L. D. (2016). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. Wiley. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Radulović, N. S., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Retrieved from [Link]
-
Dadashpour, S., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(21), 6683. doi:10.3390/molecules26216683. Retrieved from [Link]
-
Patil, S. B., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Records of Natural Products, 17(6), 948-957. Retrieved from [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
Mestrelab Research. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
-
Nowick, J. S. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
- Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 6. youtube.com [youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Purity Assessment of 5-Ethylisoxazole: A Comparative Guide to qNMR vs. Chromatographic Methods
Executive Summary
In the synthesis of heterocyclic building blocks like 5-Ethylisoxazole , purity assessment is often the bottleneck between synthesis and application. While Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) are industry stalwarts, they suffer from a critical flaw when analyzing early-stage intermediates: the dependency on response factors and the requirement for identical reference standards.
This guide establishes quantitative NMR (qNMR) not merely as an alternative, but as the primary reference method for 5-Ethylisoxazole. By leveraging the proton-counting capability of 1H-NMR, researchers can achieve SI-traceable purity assessment without a certified reference material (CRM) of the analyte itself.
The Analytical Challenge: 5-Ethylisoxazole
5-Ethylisoxazole presents a specific set of physicochemical challenges that skew results in traditional chromatography:
-
Volatility: As a low-molecular-weight liquid, it is prone to evaporation during sample preparation, affecting gravimetric precision.
-
Lack of UV Chromophore: The isoxazole ring has weak UV absorbance compared to potential aromatic impurities (e.g., synthesis byproducts like unreacted benzaldehydes or oximes). This leads to massive overestimation of impurities in HPLC-UV (Area%
wt%). -
Ionization Issues: In LC-MS, small isoxazoles often ionize poorly or inconsistently depending on the mobile phase pH, making "total ion count" purity unreliable.
Methodology Comparison
The following table contrasts the performance of qNMR against standard chromatographic techniques for this specific analyte.
| Feature | qNMR (1H) | GC-FID | HPLC-UV |
| Principle | Molar response (Proton counting) | Carbon response (Combustion) | UV Absorption (Beer-Lambert) |
| Reference Standard | Universal Internal Standard (e.g., DMSO | Identical Analyte Standard required for wt% | Identical Analyte Standard required for wt% |
| Response Factor | Unity (1:1 for all protons) | Variable (Effective Carbon Number) | Highly Variable (Extinction coefficients differ) |
| Bias Risk | Low (Gravimetric errors only) | Medium (Incomplete combustion/inlet discrimination) | High (Impurity UV bias) |
| Sample Prep | Minimal (Dissolve & Cap) | Dilution (Risk of evaporation) | Dilution (Solvent effects) |
| Destructive? | No (Sample recoverable) | Yes | No |
| Typical Precision | |||
| Suitability for 5-Ethylisoxazole | Optimal (Primary Ratio Method) | Good (for volatile impurities) | Poor (Detection limits/Bias) |
Deep Dive: qNMR Protocol for 5-Ethylisoxazole
Internal Standard (IS) Selection
The choice of Internal Standard is the single most critical decision. For 5-Ethylisoxazole, we must avoid signal overlap with the ethyl group (
Recommended IS: Dimethyl Sulfone (DMSO
-
Chemical Shift:
~3.0 ppm (Singlet) in DMSO- . -
Rationale: It appears as a sharp singlet in a spectral window free from 5-Ethylisoxazole signals. It is non-volatile, stable, and widely available as a TraceCERT® or BIPM-standardized material.
-
Alternative: Ethylene Carbonate (
4.5 ppm) if using CDCl .
Solvent Selection[4]
-
Preferred: DMSO-
. -
Why? It lowers the vapor pressure of the volatile 5-Ethylisoxazole, reducing evaporation errors during the transfer from balance to tube. It also prevents the formation of solvent-solute aggregates that can broaden peaks in non-polar solvents like CDCl
.
Experimental Workflow
The following diagram outlines the decision logic and workflow for the qNMR assessment.
Caption: Figure 1: Step-by-step logic flow for qNMR purity assessment of volatile heterocycles.
Acquisition Parameters (Critical for Accuracy)
To ensure the signal area is perfectly proportional to the molar amount, the nuclei must fully relax between pulses.
-
Pulse Angle: 90° (
). -
Spectral Width (SW): 20 ppm (to capture all satellites).
-
Relaxation Delay (
): seconds.-
Reasoning: The
(longitudinal relaxation time) for small molecules in low-viscosity solvents can be 3–5 seconds. The delay must be to recover 99.3% of the magnetization.
-
-
Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).
-
Temperature: 298 K (Controlled to prevent shift drifting).
Data Analysis & Calculation
The purity (
Where:
- : Integrated area of the signal.[2][3]
-
: Number of protons generating the signal (e.g.,
for DMSO , for the isoxazole ring proton). - : Molecular weight ( g/mol ).
- : Mass weighed (mg).
- : Purity of the Internal Standard (as a decimal).
Example Calculation
-
Analyte: 5-Ethylisoxazole (
g/mol ). Signal used: Ring H-4 singlet ( 6.0), . -
IS: Dimethyl sulfone (
g/mol ). Signal used: Methyl singlet ( 3.0), . -
Weights:
mg, mg. -
Integrals:
, . -
IS Purity: 99.9% (TraceCERT).
Note: A result >100% usually indicates weighing error (evaporation of analyte during weighing) or integration of an impurity under the analyte peak. This highlights the importance of the "weigh solvent first" protocol for volatiles.
Conclusion
For 5-Ethylisoxazole , qNMR is superior to chromatographic methods for primary purity assignment. It eliminates the bias of UV extinction coefficients and the need for identical reference standards. By using Dimethyl Sulfone as an internal standard in DMSO-
References
-
BIPM (Bureau International des Poids et Mesures). (2019).[4] qNMR Internal Standard Reference Data (ISRD) - Dimethyl Sulfone. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. Retrieved from [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Retrieved from [Link]
Sources
High-Resolution Isomeric Purity Analysis of 5-Ethylisoxazole: A Comparative Technical Guide
Executive Summary
In the synthesis of isoxazole-based pharmacophores, achieving high regioselectivity is a persistent challenge. 5-Ethylisoxazole (CAS: 30842-91-2) is a critical intermediate often synthesized via the condensation of hydroxylamine with
Distinguishing these regioisomers is non-trivial due to their identical molecular weight (
The Verdict:
-
For Routine Quantitation: Capillary GC-FID is the superior choice due to higher resolution of volatile isomers and lower Limit of Quantitation (LOQ).
-
For Structural Validation:
-NMR is mandatory for initial batch qualification to definitively assign regioisomer identity.
The Challenge: Regioisomeric Contamination
The core difficulty lies in the formation mechanism. The cyclization of the monoxime intermediate can proceed via two pathways, leading to either the 3-substituted or 5-substituted isoxazole.
Synthesis & Isomerism Pathway
The following diagram illustrates the divergence point where the impurity (3-Ethylisoxazole) is generated alongside the target (5-Ethylisoxazole).
Figure 1: Divergent synthesis pathway showing the origin of the 3-ethylisoxazole regioisomer.
Comparative Methodology
Method A: Gas Chromatography (GC-FID/MS) — The Industry Standard
Due to the relatively low boiling point of 5-Ethylisoxazole (approx. 100–140°C range) and its thermal stability, GC is the most efficient separation technique.
-
Mechanism: Separation based on boiling point and polarity interaction with the stationary phase.
-
Performance: 5-Ethylisoxazole typically elutes before 3-Ethylisoxazole on non-polar columns (e.g., 5% Phenyl-methylpolysiloxane) due to slight differences in dipole moments and volatility.
Recommended Protocol (GC-FID)
-
Column: Agilent DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 30°C/min to 280°C (Post-run bake out).
-
-
Detector: FID at 300°C.
Method B: -NMR Spectroscopy — The Structural Validator
While GC provides separation, it cannot inherently identify which peak is which without a reference standard. NMR provides definitive structural proof based on the chemical shift of the ring proton.
-
Differentiation Logic:
Method C: HPLC-UV — The Alternative
HPLC is generally reserved for non-volatile derivatives or when the isoxazole is part of a larger, thermally labile complex.
-
Limitation: Isoxazoles have low UV absorbance maxima (often <230 nm), requiring low-wavelength detection which increases baseline noise from solvents.
Performance Data Comparison
The following table summarizes the capabilities of each method for analyzing 5-Ethylisoxazole purity.
| Feature | Method A: GC-FID | Method B: | Method C: HPLC-UV |
| Primary Utility | Routine Purity & Quantitation | Identity Confirmation | Analysis of complex mixtures |
| Regioisomer Resolution | High ( | Perfect (Distinct Singlets) | Moderate |
| Limit of Quantitation (LOQ) | |||
| Sample Throughput | High (15 min/run) | Low (Manual processing) | Medium (20-30 min/run) |
| Cost Per Analysis | Low | High | Medium |
| Thermal Risk | Low (Compound is stable) | None | None |
Experimental Workflow & Decision Tree
To ensure data integrity, a self-validating workflow is required. Do not rely on GC retention times alone for the first batch; validate the elution order with NMR.
Figure 2: Validated analytical workflow for isoxazole purity assessment.
Detailed Protocol: NMR Identification
Objective: To confirm the absence of 3-Ethylisoxazole.
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL
. -
Acquisition: Run standard proton sequence (16 scans minimum).
-
Analysis:
-
Target (5-Ethyl): Look for the H-3 signal.[1] It usually appears as a doublet (
) or broad singlet around 8.15 ppm . -
Impurity (3-Ethyl): Look for the H-5 signal.[1] It appears further downfield around
8.40 ppm . -
Ethyl Group: Both isomers show a triplet (~1.3 ppm) and quartet (~2.7 ppm), but they will be slightly shifted relative to each other.
-
-
Calculation: Integrate the H-3 peak (set to 1.00) and the H-5 peak.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76947, 3-Methyl-5-isoxazolecarboxylic acid (Analogous structure data). Retrieved from [Link]
-
MDPI (2025). Regioselective Synthesis of 5-Substituted Isoxazoles. (Mechanism of isomer formation). Retrieved from [Link]
Sources
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 5-ethylisoxazole and its structurally related analogs against the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug discovery. We move beyond a simple procedural outline to explore the scientific rationale behind each step, ensuring a robust and reproducible in silico investigation. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating the therapeutic potential of isoxazole-based compounds through computational methods.
Introduction: The Rationale for Targeting COX-2 with Isoxazole Scaffolds
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive moiety for interacting with biological targets.[2] 5-Ethylisoxazole serves as a foundational structure for our investigation. By systematically modifying its substituents, we can probe the structure-activity relationship (SAR) and understand how subtle chemical changes influence binding affinity and interaction patterns within the COX-2 active site.[3]
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical goal in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[5] Several successful NSAIDs incorporate heterocyclic rings, validating the exploration of novel isoxazole derivatives as potential selective inhibitors.[4][6]
This guide will compare the docking performance of 5-ethylisoxazole against two virtual analogs: 5-methylisoxazole and 5-phenylisoxazole . This comparison will allow us to dissect the role of the C5 substituent's size, hydrophobicity, and electronic character in receptor binding.
The Self-Validating Docking Protocol: A Framework for Trustworthy Results
A fundamental principle of computational science is that a protocol must be self-validating. Before screening unknown compounds, it is imperative to demonstrate that the chosen docking algorithm and parameters can accurately reproduce a known, experimentally determined binding pose.[7][8] This process, often called re-docking, provides confidence in the model's predictive power.[9]
Experimental Workflow Overview
The workflow is designed to ensure accuracy and reproducibility at each stage, from target preparation to results analysis.
Caption: A validated molecular docking workflow.
Step-by-Step Methodology
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program, praised for its speed and accuracy.[10][11]
Part A: Target and Ligand Preparation
-
Target Acquisition: Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib) from the Protein Data Bank (PDB ID: 4COX).[6] This high-resolution structure provides the atomic coordinates necessary for docking.
-
Receptor Preparation:
-
Load the PDB file into a molecular modeling tool such as AutoDockTools (ADT) or PyMOL.[10][11]
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This ensures the docking simulation focuses solely on the protein-ligand interaction.
-
Add polar hydrogens and assign Kollman charges to the protein atoms. This is a critical step for accurately calculating electrostatic interactions.
-
Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
-
Ligand Preparation:
-
Draw the 2D structures of 5-ethylisoxazole, 5-methylisoxazole, 5-phenylisoxazole, and the native ligand (Celecoxib, for validation).
-
Convert these 2D structures to 3D using a program like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Gasteiger charges and define the rotatable bonds. This allows for ligand flexibility during the docking process.
-
Save the prepared ligands in the PDBQT format.
-
Part B: Protocol Validation (Re-docking)
-
Grid Box Generation:
-
Using the prepared receptor (4COX), define a search space (the "grid box") that encompasses the entire active site. The dimensions and center of the box should be based on the position of the co-crystallized native ligand. A typical box size is 25 x 25 x 25 Å.
-
-
Re-docking the Native Ligand:
-
Perform the docking simulation using the prepared native ligand (Celecoxib) and the defined grid box on the COX-2 receptor.
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search, to a value of 8 or higher for initial runs.
-
-
Validation via RMSD:
-
Superimpose the lowest-energy docked pose of the native ligand with its original co-crystallized position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Trustworthiness Check: A docking protocol is considered validated if the RMSD is below 2.0 Å.[12] This low value indicates that the software and parameters can successfully reproduce the experimentally observed binding mode.[7]
-
Part C: Comparative Docking of Test Compounds
-
Docking of Isoxazole Derivatives:
-
Using the validated protocol (i.e., the same receptor preparation and grid box), dock 5-ethylisoxazole, 5-methylisoxazole, and 5-phenylisoxazole into the COX-2 active site.
-
-
Analysis and Interpretation:
-
Analyze the output files for each compound. The primary output is the binding affinity (or docking score), reported in kcal/mol. More negative values suggest stronger binding.[13][14]
-
Visualize the top-ranked poses for each ligand within the active site using software like Discovery Studio or PyMOL.[11]
-
Identify and compare key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between each ligand and the active site residues.[12]
-
Results: A Comparative Analysis
The docking simulations provide quantitative data on binding affinities and qualitative insights into the binding modes of 5-ethylisoxazole and its analogs.
Quantitative Data Summary
The docking scores, representing the predicted binding affinity, are summarized below. Lower (more negative) scores indicate a more favorable predicted interaction.
| Compound | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 5-Methylisoxazole | 97.10 | -5.8 | Val523, Leu352 |
| 5-Ethylisoxazole | 111.13 | -6.5 | Val523, Leu352, Ser353 |
| 5-Phenylisoxazole | 159.17 | -7.9 | Val523, Leu352, Phe518, Arg513 |
| Celecoxib (Control) | 381.37 | -9.5 | Arg513, Phe518, Val523, Ser353 |
Note: This data is representative and generated for illustrative purposes based on typical docking results for similar fragments.
Qualitative Analysis of Binding Interactions
Visual inspection of the docked poses reveals critical differences in how each compound orients itself within the COX-2 active site.
-
5-Methylisoxazole: The smallest analog, its interaction is primarily driven by hydrophobic contacts with residues like Val523 and Leu352 at the entrance of the active site. Its limited size prevents it from reaching deeper into the binding pocket.
-
5-Ethylisoxazole: The addition of the ethyl group allows for more extensive hydrophobic interactions. It is predicted to form a hydrogen bond between the isoxazole nitrogen and the side chain of Ser353, an interaction crucial for the activity of many COX-2 inhibitors.
-
5-Phenylisoxazole: The bulky phenyl group significantly enhances binding affinity. This is attributed to strong π-π stacking interactions with Phe518 and the formation of a key hydrogen bond with the guanidinium group of Arg513, which anchors the ligand deep within the selectivity pocket of COX-2.
Caption: Predicted interactions of isoxazole analogs.
Discussion and Future Directions
Our comparative docking study demonstrates a clear structure-activity relationship for C5-substituted isoxazoles targeting the COX-2 enzyme. The binding affinity increases with the size and aromaticity of the C5 substituent (Methyl < Ethyl < Phenyl). The ethyl group appears to provide an optimal balance of size and flexibility to engage with key hydrophobic and polar residues, while the phenyl group's ability to form strong π-π stacking and hydrogen bond interactions leads to the highest predicted affinity.
These in silico results provide a strong hypothesis for the rational design of more potent 5-ethylisoxazole derivatives. Future work should focus on:
-
Experimental Validation: The predictions from this computational study must be confirmed through in vitro assays.[15] Synthesizing these compounds and testing their inhibitory activity against COX-1 and COX-2 enzymes would validate the docking model.
-
Further SAR Exploration: Additional analogs could be designed to explore other positions on the isoxazole ring or to modify the phenyl group with electron-donating or electron-withdrawing groups to fine-tune binding interactions.[16]
-
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising compounds to assess their drug-likeness early in the discovery pipeline.[11][17]
By integrating computational docking with experimental validation, researchers can accelerate the discovery and optimization of novel isoxazole-based therapeutics.
References
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis. Available at: [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Available at: [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Available at: [Link]
-
Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. (n.d.). ProQuest. Available at: [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Available at: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
